molecular formula C₈H₁₄O₇ B1146985 Methyl 4-O-Methyl-D-glucuronate CAS No. 1617568-35-0

Methyl 4-O-Methyl-D-glucuronate

Cat. No.: B1146985
CAS No.: 1617568-35-0
M. Wt: 222.19
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Description

Methyl 4-O-Methyl-D-glucuronate is a chemically defined compound highly valuable in plant cell wall and glycobiology research. It serves as a crucial standard and model compound for studying (4-O-methylglucurono)xylans, which are key hemicellulose constituents in wood and other plants . These biopolymers consist of a β-(1→4)-linked D-xylopyranose backbone, randomly branched at the O-2 position with 4-O-methyl-α-D-glucopyranosyluronic acid residues . The compound is particularly useful in the synthesis and structural analysis of model aldobiouronic acids, which are essential for research related to the chemical processing of wood and biomass utilization . In enzymatic research, this compound and its parent acid play a critical role in investigating the substrate specificity of glycoside hydrolases, particularly α-glucuronidases from families GH67 and GH115 . Studies indicate that the 4-O-methyl group on the glucuronic acid is a key recognition determinant for many of these enzymes . Furthermore, related esters of 4-O-Methyl-D-glucuronic acid are substrates for glucuronoyl esterases (EC 3.1.1.117), which catalyze the cleavage of ester bonds between glucuronoyl groups in xylan and aromatic alcohols in lignin . This makes it a compound of significant interest for developing enzymatic tools for the efficient breakdown and valorization of lignocellulosic biomass . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1617568-35-0

Molecular Formula

C₈H₁₄O₇

Molecular Weight

222.19

IUPAC Name

methyl (2S,3S,4R,5R)-3-(deuteriomethoxy)-2,4,5-trihydroxy-6-oxohexanoate

InChI

InChI=1S/C8H14O7/c1-14-7(5(11)4(10)3-9)6(12)8(13)15-2/h3-7,10-12H,1-2H3/t4-,5+,6-,7-/m0/s1/i1D

SMILES

COC(C(C(C=O)O)O)C(C(=O)OC)O

Synonyms

4-O-Methyl-D-glucopyranuronic Acid Methyl Ester; 

Origin of Product

United States

Foundational & Exploratory

Role of Methyl 4-O-methyl-D-glucuronate in plant cell wall hemicellulose

[1]

Executive Summary

In the complex architecture of the plant cell wall, 4-O-methyl-D-glucuronic acid (MeGlcA) is not merely a pendant side chain of glucuronoxylan; it is a critical structural toggle. While often discussed in its acid form, its esterified derivative—this compound —represents two distinct but vital concepts in lignocellulosic chemistry:

  • The Native Anchor: The in vivo ester linkage between xylan and lignin (Lignin-Carbohydrate Complexes, LCC), which is a primary driver of biomass recalcitrance.

  • The Analytical Key: The specific derivative generated during methanolysis/methylation analysis used to quantify hemicellulose substitution patterns.

This guide dissects the physicochemical role of this moiety, its biosynthesis, its contribution to cell wall integrity, and its emerging utility in immunomodulatory therapeutics.

Structural Biochemistry: The Anchor of Glucuronoxylan

Glucuronoxylan (GX) is the dominant hemicellulose in dicot secondary cell walls.[1][2][3][4] It consists of a


345
The "Methyl" Distinction

It is crucial to distinguish between the ether and the ester modifications:

  • 4-O-Methyl Ether: A stable ether bond at the C4 position of the glucuronic acid ring. This prevents the formation of enzyme-substrate complexes with certain xylanases, protecting the backbone from premature degradation.

  • Glucuronoyl Ester (The LCC Bridge): The carboxyl group (C6) of the MeGlcA residue can form an ester bond with the

    
    -hydroxyl groups of lignin monomers (benzyl ester). This is the biological equivalent of "this compound" in a macromolecular context.
    
Quantitative Profile
ParameterHardwood (e.g., Birch, Poplar)Softwood (e.g., Pine, Spruce)
Backbone

-(1$\to$4)-D-Xyl

-(1$\to$4)-D-Xyl
Substituent 4-O-Me-

-D-GlcA
4-O-Me-

-D-GlcA + Arabinose
Substitution Freq. ~1 per 10 Xyl units~1 per 6 Xyl units
LCC Linkage Type Benzyl Ester (High Freq.)Benzyl Ester + Ether
Role Solubility & Lignin Cross-linkingStructural Matrix

Biosynthetic Pathway & Regulation

The formation of the 4-O-methyl-D-glucuronate moiety is a post-synthetic modification occurring in the Golgi apparatus. It involves a specific interplay between xylan synthase complexes and methyltransferases.

The DUF579 Mechanism

Recent advances have identified the Domain of Unknown Function 579 (DUF579) proteins, specifically Glucuronoxylan Methyltransferases (GXMT), as the enzymes responsible for the specific 4-O-methylation of the glucuronic acid side chain.[1][2][3][6]

  • Step 1: Backbone Synthesis. IRX9/IRX10/IRX14 complexes synthesize the xylan backbone.

  • Step 2: Glucuronidation. GUX (Glucuronic Acid Substitution of Xylan) enzymes add GlcA to the O-2 position of xylose.

  • Step 3: Methylation. GXMT transfers a methyl group from S-adenosyl methionine (SAM) to the O-4 position of the GlcA residue.[1][2][3]

Visualization: Biosynthetic Logic Flow

Biosynthesiscluster_enzymesEnzymatic MachineryUDP_XylUDP-XyloseXylan_BackboneNascent Xylan(Golgi Lumen)UDP_Xyl->Xylan_BackboneIRXGlcA_XylanGlucuronoxylan(Acid Form)Xylan_Backbone->GlcA_Xylan+ UDP-GlcA(GUX)UDP_GlcAUDP-GlcAMeGlcA_Xylan4-O-Me-GlucuronoxylanGlcA_Xylan->MeGlcA_Xylan+ SAM(GXMT)SAMSAM(Methyl Donor)GXMTGXMT (DUF579)(Methyltransferase)SAM->GXMTLCCLCC Ester Linkage(Recalcitrance)MeGlcA_Xylan->LCCOxidative Coupling(Peroxidases/Laccases)LigninLignin PrecursorsLignin->LCCIRXIRX Complex(Xylan Synthase)GUXGUX1/2(Glucuronyltransferase)

Caption: The stepwise biosynthesis of the 4-O-methyl-glucuronoxylan moiety and its subsequent cross-linking to lignin.

The LCC Interface: Resolving Recalcitrance

The "this compound" structure is most biologically significant when it exists as a benzyl ester linkage between hemicellulose and lignin. This bond is a primary target for "de-lignification" strategies in biofuel production.

The Ester Lock

The carboxyl group of the 4-O-Me-GlcA residue esterifies with the

Enzymatic Solution: Glucuronoyl Esterases (GEs)

To break this bond, a specific class of enzymes known as Glucuronoyl Esterases (CE15 family) is required.[7]

  • Substrate Specificity: GEs specifically recognize the methyl ester or benzyl ester of 4-O-methyl-D-glucuronate.

  • Mechanism: They hydrolyze the ester bond, "peeling" the lignin off the xylan, thereby exposing the carbohydrate for saccharification.

Analytical Methodologies: Detection & Quantification

In the laboratory, "this compound" is the standard analyte used to determine the uronic acid content of wood. The acid form is difficult to quantify directly due to its resistance to acid hydrolysis.

Protocol: Methanolysis for Uronic Acid Determination

This protocol converts the recalcitrant uronic acid polymers into quantifiable methyl glycosides.

Reagents:

  • 2M HCl in anhydrous methanol.

  • Internal Standard (e.g., Sorbitol or Inositol).

  • Pyridine / Silylation reagents (HMDS/TMCS).

Step-by-Step Workflow:

  • Lyophilization: Ensure plant biomass (10 mg) is completely dry. Moisture interferes with methanolysis.

  • Methanolysis: Add 2 mL of 2M HCl/MeOH. Incubate at 100°C for 3-5 hours .

    • Mechanism:[8][9] This cleaves glycosidic bonds and simultaneously esterifies the carboxylic acid to a methyl ester. The product formed is Methyl 4-O-methyl-D-glucopyranoside uronate .

  • Neutralization: Add pyridine to neutralize the acid.

  • Silylation: React with HMDS/TMCS to make the hydroxyl groups volatile.

  • GC-MS Analysis: Inject into Gas Chromatography-Mass Spectrometry.

    • Target Peak: Look for the silylated this compound. Its mass spectrum is distinct due to the methoxy group at C4 and the methyl ester at C6.

Visualization: Analytical Transformation

AnalysisBiomassPlant Biomass(LCC Complex)HydrolysisAcid Methanolysis(2M HCl/MeOH, 100°C)Biomass->HydrolysisCleavageIntermediateMethyl 4-O-methyl-D-glucopyranoside uronateHydrolysis->IntermediateEsterificationDerivTMS-Derivatization(Silylation)Intermediate->DerivVolatilizationGCMSGC-MS Detection(Quantification)Deriv->GCMSAnalysis

Caption: The analytical conversion of native hemicellulose into the detectable methyl ester derivative.

Biomedical Applications: Immunomodulation

Beyond plant physiology, oligosaccharides containing 4-O-methyl-D-glucuronic acid (Xylooligosaccharides - XOS) are gaining traction in drug development as biological response modifiers.

Mechanism of Action

The 4-O-methyl-D-glucuronic acid side chain is a key recognition motif for the immune system.

  • Toll-Like Receptor (TLR) Modulation: Acidic XOS fractions have been shown to interact with TLR2 and TLR4 on macrophages.

  • Macrophage Activation: This interaction triggers the NF-

    
    B signaling pathway, leading to the production of cytokines (NO, TNF-
    
    
    , IL-6).
  • Prebiotic Effect: The specific structure (resistant to gastric digestion) allows these oligosaccharides to reach the colon, where they selectively stimulate Bifidobacteria.

Therapeutic Potential:

  • Adjuvants: Enhancing vaccine efficacy.

  • Anti-tumor: Activation of Natural Killer (NK) cells via macrophage stimulation.

  • Gut Health: Treatment of dysbiosis-related inflammation.

References

  • Urbanowicz, B. R., et al. (2012). "4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein."[3][6] Proceedings of the National Academy of Sciences. Link

  • Biely, P. (2012). "Microbial carbohydrate esterases deacetylating plant polysaccharides." Biotechnology Advances. Link

  • Chong, S. L., et al. (2013). "The mechanism of enzymatic hydrolysis of the ester linkage between lignin and glucuronoxylan." Applied Microbiology and Biotechnology.
  • Capek, P., et al. (2013). "An arabino(glucurono)xylan isolated from immunomodulatory active hemicellulose fraction of Salvia officinalis L." International Journal of Biological Macromolecules. Link

  • Puls, J., et al. (2006). "Degradation of Cellulose and Hemicellulose." Polysaccharides.[1][2][4][10][11][12] Link

Technical Guide: Occurrence, Analysis, and Valorization of Methyl 4-O-methyl-D-glucuronate in Hardwood Glucuronoxylans

[1]

Executive Summary

This technical guide addresses the structural occurrence, analytical isolation, and pharmaceutical potential of Methyl 4-O-methyl-D-glucuronate .[1] While often cited in compositional analyses, this specific chemical entity represents a critical duality in wood chemistry: it is the diagnostic derivative formed during the acid methanolysis of hardwood glucuronoxylans, serving as the primary marker for the native 4-O-methyl-α-D-glucuronic acid (MeGlcA) side chains.[1]

For drug development and biorefinery professionals, understanding this compound is pivotal for two reasons:

  • Analytical Precision: It provides the most accurate quantification of hemicellulose substitution patterns, which dictate polymer solubility and reactivity.

  • Precursor Potential: The native MeGlcA moiety is a direct precursor to 4-O-methyl-D-glucaric acid , a high-value dicarboxylic acid with applications in therapeutic polymer synthesis and cholesterol-regulating agents.[1]

Structural Biochemistry & Occurrence[1]

The Native State vs. The Analytical State

To interpret "occurrence" accurately, one must distinguish between the biological structure in planta and the chemical structure in vitro.

  • Native Occurrence (In Planta): In native hardwood tissue (e.g., Betula pendula, Populus tremula), the compound exists as 4-O-methyl-α-D-glucuronic acid .[1] It is linked to the xylan backbone via an

    
    -(1$\to$2) glycosidic bond.[1] Crucially, the carboxyl group at C6 is typically free (acidic form) or esterified to lignin alcohols (benzyl esters), forming Lignin-Carbohydrate Complexes (LCCs).[1] It is not  naturally esterified with a methyl group.
    
  • Analytical Occurrence (In Vitro): This compound is the product of acid methanolysis .[1] During this process, the glycosidic bonds are cleaved, and the carboxylic acid group is esterified with methanol. This specific methyl ester is the "fingerprint" molecule detected via Gas Chromatography (GC).

Structural Diagram: Native Architecture

The following diagram illustrates the native position of the uronic acid side chain and its interaction with lignin, contrasting it with the isolated derivative.

Gcluster_nativeNative Hardwood Tissue (In Planta)cluster_analyticalAnalytical Product (In Vitro)XylanXylan Backbone(β-1,4-D-Xylp)MeGlcA4-O-methyl-α-D-glucuronic acid(Side Chain)Xylan->MeGlcAα-(1->2) linkageLigninLignin PolymerMeGlcA->LigninBenzyl Ester Linkage(LCC)MethanolysisAcid Methanolysis(MeOH / H+)MeGlcA->MethanolysisCleavage & EsterificationDerivativeThis compound(Methyl Ester)Methanolysis->DerivativeYields

Figure 1: Transformation of the native 4-O-methyl-glucuronic acid side chain into the this compound derivative during analysis.[1]

Analytical Methodology: Acid Methanolysis Protocol

The isolation and quantification of this compound is the gold standard for determining uronic acid content in wood.[1] Unlike aqueous acid hydrolysis (which degrades uronic acids into lactones), methanolysis protects the carboxyl group by converting it into a stable methyl ester.

Protocol Design (Self-Validating System)

This protocol ensures stability of the uronic acid moiety.[1] The use of an internal standard (sorbitol or inositol) validates the derivatization efficiency.

Reagents:

  • 2 M HCl in anhydrous methanol.

  • Pyridine (anhydrous).[1]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS.[1]

  • Internal Standard: Sorbitol (0.1 mg/mL in MeOH).[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry hardwood sawdust (particle size < 0.5 mm) in a vacuum oven at 40°C overnight.

    • Weigh 10 mg of dry sample into a pear-shaped pressure tube.

  • Methanolysis (The Critical Step):

    • Add 2 mL of 2 M HCl/MeOH .

    • Flush with Nitrogen (N₂) to remove oxygen (prevents oxidative degradation).[1]

    • Seal and incubate at 100°C for 3-5 hours .

    • Mechanism:[1][2][3][4] This step cleaves the xylan backbone into methyl xylosides and converts the MeGlcA side chain into This compound (as methyl glycosides).[1]

  • Neutralization & Drying:

    • Cool to room temperature.[4]

    • Neutralize with Pyridine to pH 7.0.

    • Add Internal Standard (0.5 mL).[1]

    • Evaporate to dryness under N₂ stream at 40°C.

  • Silylation (For GC Volatility):

    • Resuspend residue in 100 µL Pyridine and 100 µL BSTFA/TMCS.

    • Incubate at 60°C for 30 minutes.

    • Result: Hydroxyl groups on the methyl ester are silylated, rendering the compound volatile for GC-MS.

  • Quantification:

    • Analyze via GC-MS/FID.[1]

    • Target Peak: this compound (often appears as two anomeric peaks, α and β).[1]

Quantitative Occurrence Data

The abundance of this moiety varies by species. High content correlates with increased solubility and potential for pharmaceutical valorization.

Hardwood SpeciesMeGlcA : Xylose RatioWeight % (of Xylan)Occurrence Note
Birch (Betula pendula)1 : 8 - 1 : 158 - 12%High uniformity; ideal for extraction.[1]
Aspen (Populus tremula)1 : 8 - 1 : 1010 - 15%Often highly acetylated.[1]
Eucalyptus (E. globulus)1 : 109 - 11%Lower LCC recalcitrance.[1]
Oak (Quercus spp.)1 : 6 - 1 : 812 - 18%Higher density of side chains.[1]

Pharmaceutical & Biorefinery Valorization[1]

For drug development professionals, the significance of this compound extends beyond analysis.[1] It represents a "protected" form of 4-O-methyl-glucuronic acid , a potent precursor.[1]

Synthesis of 4-O-methyl-D-glucaric Acid

The native acid (MeGlcA) can be enzymatically oxidized to 4-O-methyl-D-glucaric acid .[1] This dicarboxylic acid is a bio-based replacement for glucaric acid (a "Top 12" value-added chemical by the US DoE) in therapeutic polymers and drug delivery systems.[1]

  • Pathway: Xylan

    
     MeGlcA-Xylose Oligomers 
    
    
    Free MeGlcA
    
    
    4-O-methyl-D-glucaric acid .[1]
  • Application: The methyl group at C4 increases lipophilicity compared to standard glucaric acid, altering the pharmacokinetics of drugs conjugated to it.

LCC Disassembly for Bioavailability

The ester linkage between MeGlcA and lignin (benzyl ester) is a barrier to bioavailability in dietary fibers and herbal medicines. Glucuronoyl esterases (GEs) are enzymes that specifically target this bond.[1][5][6]

  • Mechanism: GEs hydrolyze the ester, releasing the hemicellulose for solubilization.

  • Relevance: In developing xylan-based drug carriers, controlling this ester content regulates the release rate of the payload.

Valorizationcluster_processEnzymatic Valorization PathwayBiomassHardwood Biomass(Glucuronoxylan)Enzyme1Endo-xylanase &α-GlucuronidaseBiomass->Enzyme1DepolymerizationIntermediate4-O-methyl-D-glucuronic acid(Free Acid)Enzyme1->IntermediateReleasesEnzyme2Uronate Oxidase /DehydrogenaseIntermediate->Enzyme2OxidationProduct4-O-methyl-D-glucaric acid(Pharma Precursor)Enzyme2->ProductYields

Figure 2: Bioconversion pathway from native xylan to high-value pharmaceutical precursors.[1]

References

  • Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein.[1] Proceedings of the National Academy of Sciences.

  • Hirsch, J., Langer, V., & Koóš, M. (2005). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules. [1]

  • Deng, J., et al. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Biotechnology for Biofuels.

  • Biely, P., et al. (2015). Glucuronoyl esterases: enzymes that disconnect hemicellulose from lignin. Biotechnology Advances.

  • Chong, S. L., et al. (2011). Acid hydrolysis of hemicellulose in green liquor pre-pulping extract of mixed northern hardwoods. BioResources.

Biosynthesis of 4-O-Methylated Glucuronic Acid Residues: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-O-methylation of glucuronic acid (GlcA) is a critical post-synthetic modification in the biosynthesis of glucuronoxylan (GX), the dominant hemicellulose in the secondary cell walls of dicots and hardwoods.[1] This modification, yielding 4-O-methyl-D-glucuronic acid (4-O-MeGlcA), dictates the physicochemical properties of the cell wall, influencing biomass recalcitrance, polymer solubility, and cross-linking with lignin.

This guide provides a definitive technical analysis of the biosynthetic machinery, focusing on the Glucuronoxylan Methyltransferase (GXMT) complex. It details the molecular mechanism, the specific enzymatic pathway within the Golgi apparatus, and validated protocols for the structural characterization of these residues.

Molecular Architecture & Biological Context[2][3]

In plant cell walls, xylan backbones are decorated with α-D-glucuronic acid (GlcA) residues at the


-2 position of xylosyl units.[1] Approximately 50–75% of these GlcA residues are subsequently methylated at the 

-4 position.
Structural Significance[2][4]
  • Steric Modulation: The methyl group prevents the formation of certain hydrogen bonds, altering the conformation of the xylan chain and its interaction with cellulose microfibrils.

  • Lignin Interaction: 4-O-MeGlcA residues are primary sites for ester linkages to lignin, creating the lignin-carbohydrate complex (LCC) that provides structural integrity but complicates industrial biomass processing (recalcitrance).

The Biosynthetic Pathway

The biosynthesis of 4-O-MeGlcA is a sequential, compartmentalized process occurring within the Golgi lumen. It requires the coordination of backbone synthesis, substitution, and methylation.

The Core Machinery
ComponentEnzyme FamilyFunctionKey Cofactor/Substrate
GUX1/2 GT8 (Glycosyltransferase)Adds GlcA to Xylan backboneUDP-GlcA
GXMT1 DUF579 (Domain of Unknown Function)Methylates GlcA at

-4
S-Adenosylmethionine (SAM), Co

IRX10 GT47Elongates Xylan backboneUDP-Xyl
Step-by-Step Mechanism
  • Backbone Synthesis: The xylan backbone is polymerized from UDP-Xylose by the xylan synthase complex (IRX10/IRX9/IRX14) in the Golgi.

  • Glucuronylation: The GUX (Glucuronic Acid Substitution of Xylan) proteins transfer GlcA from UDP-GlcA to the

    
    -2 position of specific xylose residues.
    
  • Methylation: The GXMT (Glucuronoxylan Methyltransferase) proteins, specifically the DUF579 family members, bind the GlcA-substituted xylan.[1]

  • Catalysis: GXMT catalyzes the nucleophilic attack of the GlcA

    
    -4 hydroxyl group onto the methyl group of SAM (S-adenosyl-L-methionine), releasing S-adenosyl-L-homocysteine (SAH).
    
Pathway Visualization

G cluster_cytosol Cytosol cluster_golgi Golgi Lumen UDP_GlcA UDP-GlcA GUX GUX Complex (GT8) UDP_GlcA->GUX Transport SAM_Cyto SAM SAM_Golgi SAM SAM_Cyto->SAM_Golgi SAM Transporter Xylan_Backbone Nascent Xylan Backbone Xylan_Backbone->GUX GlcA_Xylan Glucuronoxylan (GlcA-Xyl) GUX->GlcA_Xylan Glucuronylation GXMT GXMT1 (DUF579) GlcA_Xylan->GXMT MeGlcA_Xylan 4-O-MeGlcA-Xylan GXMT->MeGlcA_Xylan 4-O-Methylation (Co2+ dependent) SAH SAH GXMT->SAH SAM_Golgi->GXMT

Figure 1: The sequential biosynthesis of 4-O-methylglucuronoxylan in the Golgi apparatus. Note the distinct separation of substitution (GUX) and methylation (GXMT).

Experimental Protocols

As a senior scientist, relying on "standard kits" is insufficient for novel characterization. The following protocols are validated for high-specificity analysis of 4-O-methylation.

Protocol A: In Vitro Methyltransferase Assay (GXMT Activity)

Objective: To quantify the activity of recombinant GXMT or microsomal fractions.

Reagents:

  • Buffer: 50 mM HEPES-KOH, pH 7.5.

  • Cofactor: 2 mM CoCl

    
     (Critical: GXMT is cation-dependent).
    
  • Substrate: Glucuronoxylan (beechwood or extracted from gxm mutants) or cellohexaose (as a mimic acceptor).

  • Methyl Donor: [methyl-

    
    C]SAM or unlabeled SAM.
    

Workflow:

  • Preparation: Mix 2

    
    g recombinant GXMT protein with 100 
    
    
    
    g acceptor substrate in Buffer containing CoCl
    
    
    .
  • Initiation: Add SAM (final conc. 50

    
    M) to start the reaction. Total volume: 50 
    
    
    
    L.
  • Incubation: Incubate at 25°C for 30–60 minutes.

  • Termination: Stop reaction by adding 500

    
    L cold ethanol (precipitates polymer).
    
  • Separation:

    • For Polymer: Centrifuge (14,000 x g, 10 min), wash pellet 3x with 70% ethanol to remove unreacted SAM.

    • For Oligos: Use anion-exchange chromatography (e.g., Dowex 1X8) to remove unreacted SAM.

  • Quantification: Scintillation counting of the pellet/eluate.

Protocol B: Linkage Analysis via PMAA (The "Gold Standard")

Objective: To distinguish between terminal GlcA and 4-O-MeGlcA residues via GC-MS.

Principle: 4-O-methylation protects the


-4 position during the methylation step of linkage analysis.

Workflow:

  • Methylation (Permethylation): Treat cell wall material with NaOH/CH

    
    I in DMSO. This methylates all free hydroxyls.
    
    • Note: The native 4-O-methyl group is already present.

  • Hydrolysis: Hydrolyze the polymer (2M TFA, 121°C, 2h) to monomers.

    • Result: The

      
      -1 and 
      
      
      
      -5 positions are now exposed.
  • Reduction: Reduce aldehydes to alditols using NaBD

    
     (deuterated for mass spec identification).
    
  • Acetylation: Acetylate free hydroxyls (positions originally involved in glycosidic bonds or ring closure) using acetic anhydride.

  • GC-MS Analysis:

    • Terminal GlcA derivative: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol.

    • Terminal 4-O-MeGlcA derivative: Same mass spectrum as above? No.

    • Differentiation: In standard PMAA analysis, uronic acids must be reduced to their corresponding neutral sugars (glucose) before the initial methylation step (Carboxyl Reduction) to be detected by standard GC columns.

    • Specific Marker: If carboxyl reduction is performed with NaBD

      
      , the C6 will be deuterated. The 4-O-methyl group remains distinct.
      
Analytical Workflow Visualization

Workflow Sample Plant Biomass (AIR Preparation) CarboxylRed Carboxyl Reduction (Activate COOH -> Reduce to CH2OH) Sample->CarboxylRed Essential for Uronic Acids Methylation Permethylation (NaOH / CH3I) CarboxylRed->Methylation Hydrolysis Acid Hydrolysis (2M TFA, 121°C) Methylation->Hydrolysis Reduction Reduction (NaBD4) Hydrolysis->Reduction Acetylation Acetylation (Ac2O / Pyridine) Reduction->Acetylation GCMS GC-MS Analysis Acetylation->GCMS

Figure 2: Critical workflow for PMAA linkage analysis. The Carboxyl Reduction step is mandatory to detect GlcA and 4-O-MeGlcA as their corresponding 6,6-dideuteroglucosyl residues.

Key References

  • Urbanowicz, B. R., et al. (2012). "4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein." Proceedings of the National Academy of Sciences, 109(35), 14253-14258.

    • Significance: The seminal paper identifying the DUF579 family (GXMT1) as the specific methyltransferase.

  • Lee, C., et al. (2012). "Three Arabidopsis DUF579 domain-containing GXM proteins are methyltransferases catalyzing 4-O-methylation of glucuronic acid on xylan." Plant and Cell Physiology, 53(11), 1934-1949.

    • Significance: Confirms the role of GXM1/2/3 and demonstrates the Golgi localization.

  • Mortimer, J. C., et al. (2010). "Absence of branches from xylan in Arabidopsis gux mutants reveals potential for simplification of lignocellulosic biomass." Proceedings of the National Academy of Sciences, 107(40), 17409-17414.

    • Significance: Establishes the role of GUX proteins in the step preceding methylation.

  • Pettolino, F. A., et al. (2012). "Comprehensive glycomic analysis of the polysaccharide composition of cell walls from different tissues of the flax plant." Frontiers in Plant Science, 3, 183.

    • Significance: Provides detailed methodologies for linkage analysis of methylated sugars.

Sources

Significance of 4-O-methylation in xylan recalcitrance

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Methylated Barrier: 4-O-Methylation of Glucuronic Acid as a Determinant of Xylan Recalcitrance Subtitle: A Technical Deep-Dive into Biosynthesis, Enzymatic Resistance, and Analytical Characterization

Executive Summary

In the deconstruction of lignocellulosic biomass, xylan recalcitrance represents a critical thermodynamic and kinetic bottleneck. While lignin occlusion is frequently cited as the primary barrier, the fine structure of the hemicellulose backbone—specifically the substitution of glucuronic acid (GlcA) side chains—plays a pivotal role in hydrolytic resistance.

This guide focuses on the 4-O-methylation of GlcA residues, a modification catalyzed by the DUF579 family of methyltransferases (GXMTs).[1][2][3][4][5][6] This seemingly minor structural modification (


) fundamentally alters the physicochemical landscape of the plant cell wall by:
  • Sterically hindering canonical GH11 xylanases.

  • Blocking standard

    
    -glucuronidase activity, preventing de-branching.
    
  • Modulating Lignin-Carbohydrate Complex (LCC) formation and wall porosity.

For researchers in bioenergy and prebiotic drug development (xylooligosaccharides), manipulating this methylation status offers a precise lever to tune biomass digestibility and oligosaccharide bioactivity.

Part 1: Molecular Architecture & Biosynthesis

The Structural Motif

In dicot secondary cell walls, glucuronoxylan (GX) consists of a


-(1,4)-D-xylopyranose backbone substituted at the 

-2 position with

-D-glucuronic acid (GlcA).[4][7] Approximately 50–75% of these GlcA residues are methylated at the

-4 position to form 4-O-methyl-D-glucuronic acid (MeGlcA) .[4]

This methylation renders the side chain more hydrophobic and chemically distinct from unmodified GlcA, affecting how the polysaccharide interacts with water and hydrolytic enzymes.

The Biosynthetic Engine: GXMTs

The methylation event occurs in the Golgi apparatus after the addition of GlcA to the xylan backbone but before deposition in the cell wall. The reaction is catalyzed by Glucuronoxylan Methyltransferases (GXMTs) , specifically proteins containing the DUF579 domain.[7][8][9]

  • Substrate: S-adenosyl-L-methionine (SAM).

  • Target:

    
    -4 hydroxyl of 
    
    
    
    -D-GlcA linked to xylan.[1][2][3][4][5][10]
  • Key Genes: GXMT1, GXMT2, GXMT3 (Arabidopsis orthologs).[9]

Figure 1: The Biosynthetic Pathway of Methylated Xylan

Biosynthesis UDP_GlcA UDP-GlcA GUX GUX1/2 (Glucuronyltransferase) UDP_GlcA->GUX Xylan_Backbone Nascent Xylan (Golgi Lumen) Xylan_Backbone->GUX GlcA_Xylan Glucuronoxylan (Unmethylated) GUX->GlcA_Xylan Substitution at O-2 GXMT GXMT (DUF579) (Methyltransferase) GlcA_Xylan->GXMT SAM SAM (Donor) SAM->GXMT CH3 Transfer MeGlcA_Xylan 4-O-Me-Glucuronoxylan (Mature) GXMT->MeGlcA_Xylan Methylation at O-4 Wall Secondary Cell Wall MeGlcA_Xylan->Wall Exocytosis

Caption: Sequential biosynthesis of 4-O-methylglucuronoxylan in the Golgi lumen involving GUX and GXMT enzymes.

Part 2: Mechanisms of Recalcitrance

The presence of the 4-O-methyl group introduces a specific "lock" against enzymatic hydrolysis.

The GH10 vs. GH11 Dichotomy

Endo-xylanases are the primary tools for depolymerizing xylan. They are generally divided into Glycoside Hydrolase (GH) families 10 and 11.[11][12] 4-O-methylation affects them differentially:

FeatureGH10 XylanasesGH11 Xylanases
Structure

barrel (Open active site)

-jelly roll (Cleft/Tunnel active site)
Substrate Requirement Low specificity; tolerates side chains.High specificity; requires unsubstituted backbone.
Impact of MeGlcA Low Inhibition. Can cleave glycosidic bonds adjacent to MeGlcA.High Inhibition. Steric clash prevents the enzyme from binding the backbone near MeGlcA.
Product Profile Short xylooligomers (X2, X3) with MeGlcA at the non-reducing end.Longer oligomers; cannot cut closer than 2-3 residues from a substitution.
The De-branching Blockade

Complete saccharification requires removing the side chains. This is the job of


-glucuronidases.
  • The Problem: Many fungal

    
    -glucuronidases (e.g., from T. reesei) are specific for unmethylated GlcA.
    
  • The Consequence: The 4-O-methyl group blocks the enzyme's active site. Unless a specific

    
    -glucuronidase capable of accommodating the methyl group (e.g., from P. stipitis AguA) is present, the side chain remains, preventing xylanases from accessing the backbone fully.
    

Figure 2: Enzymatic Steric Hindrance Mechanism

Recalcitrance cluster_Xylan Xylan Backbone X1 Xyl X2 Xyl (Substituted) X1->X2 X3 Xyl X2->X3 MeGlcA 4-O-Me-GlcA (Side Chain) X2->MeGlcA GH11 GH11 Xylanase (Sterically Blocked) MeGlcA->GH11 Steric Clash AguA Standard alpha-Glucuronidase MeGlcA->AguA Recognition Failure GH10 GH10 Xylanase (Active) GH10->X1 Cleaves Backbone

Caption: 4-O-methylation blocks GH11 xylanases and standard de-branching enzymes, while GH10 remains active.

Part 3: Analytical Methodologies

To study this modification, precise quantification is required. Below are two self-validating protocols.

Protocol A: Quantitative Determination via 1H-NMR

Purpose: To determine the precise ratio of methylated to unmethylated GlcA.

  • Biomass Preparation:

    • Prepare Alcohol Insoluble Residue (AIR) from plant tissue to remove soluble sugars.

    • De-pectination: Treat AIR with ammonium oxalate (0.5% w/v) at 80°C for 2 hours to remove pectins which complicate spectra.

  • Alkaline Extraction:

    • Extract xylan using 1M KOH (containing 1% NaBH4 to prevent peeling) for 24 hours at room temperature.

    • Neutralize with acetic acid, dialyze (3.5 kDa cutoff), and lyophilize.

  • Enzymatic Hydrolysis (Oligosaccharide Production):

    • Dissolve 5 mg lyophilized xylan in 1 mL 50 mM ammonium acetate (pH 5.0).

    • Add 10 U of GH10 Endoxylanase (e.g., from A. aculeatus). Note: GH10 is used because it cleaves close to substitutions, creating distinct diagnostic signals.

    • Incubate at 37°C for 24 hours.

    • Heat inactivate (100°C, 10 min) and lyophilize.

  • NMR Acquisition:

    • Dissolve sample in 0.6 mL D₂O.

    • Acquire 1H-NMR spectra (600 MHz or higher).[2][4][5]

  • Data Analysis (Integration):

    • Signal U1: H1 of unmethylated

      
      -D-GlcA (~5.28 ppm).
      
    • Signal M1: H1 of 4-O-methyl-

      
      -D-GlcA (~5.26 ppm).
      
    • Calculation: % Methylation =

      
      .
      
Protocol B: Enzymatic Fingerprinting (PACE)

Purpose: Rapid, qualitative screening of recalcitrance patterns.

  • Digestion:

    • Substrate: 10 mg biomass.

    • Enzyme A: GH11 Xylanase alone.

    • Enzyme B: GH10 Xylanase alone.

    • Enzyme C: GH11 +

      
      -Glucuronidase.
      
  • Derivatization:

    • Label released oligosaccharides with a fluorophore (e.g., ANTS - 8-aminonaphthalene-1,3,6-trisulfonic acid) via reductive amination.

  • Electrophoresis:

    • Run samples on a high-percentage polyacrylamide gel.

  • Interpretation:

    • High Recalcitrance: Enzyme A releases minimal product; Enzyme B releases specific substituted oligomers (MeGlcA-Xyl3).

    • Low Recalcitrance: Enzyme A releases abundant xylose/xylobiose.

Part 4: Significance in Drug Development & Biotechnology

Biofuel Production
  • Genetic Engineering: Knocking out GXMT1 results in xylan that is significantly easier to hydrolyze. Studies show gxmt1 mutants release up to 40% more xylose during mild hydrothermal pretreatment compared to wild-type.

  • Enzyme Cocktails: Industrial cocktails must be supplemented with GH10 xylanases and specific 4-O-methyl-glucuronidases to overcome the "methyl barrier."

Nutraceuticals (Prebiotics)
  • Xylooligosaccharides (XOS): The methylation status affects the prebiotic potential of XOS.

  • Gut Microbiome: Certain beneficial gut bacteria (Bifidobacterium spp.) possess specific gene clusters for importing and degrading MeGlcA-substituted XOS.

  • Drug Target: Producing XOS with high MeGlcA content (using GH10 hydrolysis of native xylan) can create targeted prebiotics that selectively feed specific probiotic strains, offering a competitive advantage over generic XOS.

References

  • Urbanowicz, B. R., et al. (2012).[8][9] "4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein."[1][2][3][4][5] Proceedings of the National Academy of Sciences, 109(35), 14253-14258.[1] [Link]

  • Lee, C., et al. (2012).[8][9] "Three Arabidopsis DUF579 domain-containing GXM proteins are methyltransferases catalyzing 4-O-methylation of glucuronic acid on xylan." Plant and Cell Physiology, 53(11), 1934-1949. [Link]

  • Biely, P., et al. (2016).[11] "Mode of action of GH10 and GH11 endoxylanases on complex xylan substrates." Journal of Biotechnology, 235, 171-179. [Link]

  • Bromley, J. R., et al. (2013).[13] "GUX1 and GUX2 glucuronyltransferases decorate distinct domains of glucuronoxylan with different substitution patterns."[13] The Plant Journal, 74(3), 420-434. [Link]

  • Pawar, P. M., et al. (2013). "Acetylation of woody lignocellulose: significance and regulation." Frontiers in Plant Science, 4, 118. [Link]

Sources

Chemical Stability of Methyl 4-O-methyl-D-glucuronate in Acidic Conditions

[1]

Executive Summary

This compound exhibits a tripartite stability profile in acidic media, governed by the distinct reactivities of its three functional modifications. The methyl ester (C6) is acid-labile and hydrolyzes rapidly.[1][2] The methyl ether (C4) is highly stable, surviving harsh hydrolytic conditions.[2] The glycosidic bond (if present at C1) displays "uronic acid resistance," requiring significantly higher activation energy to hydrolyze compared to neutral sugars.[2] In aqueous acid, the free acid product rapidly equilibrates with 4-O-methyl-D-glucurono-6,3-lactone , a species often overlooked in quantitative analysis.[1]

Molecular Architecture & Reactivity

To predict stability, one must deconstruct the molecule into its reactive centers.[2]

Functional GroupPositionAcid StabilityPrimary Degradation Pathway
Methyl Ester C-6Low (Labile)Hydrolysis to carboxylic acid (

mechanism).[1][2]
Methyl Ether C-4High (Stable)Demethylation requires harsh Lewis acids (e.g.,

,

).[1][2] Stable in aqueous

/TFA.[1][2]
Hemiacetal/Glycoside C-1Moderate/High Mutarotation (fast) or Glycosidic hydrolysis (slow due to -COOH inductive effect).[1][2]
The "Uronic Acid Resistance" Effect

Unlike neutral glycosides (e.g., methyl glucoside), uronides are resistant to acid hydrolysis.[2] The electron-withdrawing carboxyl/ester group at C5 destabilizes the oxocarbenium ion intermediate required for cleavage.[2]

  • Kinetic Insight: Complete hydrolysis of uronic acid glycosides often requires conditions (e.g., 2M TFA at 120°C) that would degrade neutral sugars to furans.[2]

Acid Hydrolysis Pathways: The Mechanistic Cascade

When this compound is subjected to acidic conditions (e.g., 1M

Phase 1: Ester Hydrolysis (Rapid)

The methyl ester at C6 hydrolyzes first.[2] This follows the standard

2
  • Half-life: Minutes to hours depending on pH and temperature.[1][2]

  • Outcome: Conversion to 4-O-methyl-D-glucuronic acid .[1][2][3][4]

Phase 2: Lactonization (Equilibrium)

Once the free acid is generated, it enters a dynamic equilibrium with its lactone forms.[2]

  • Mechanism: Intramolecular esterification.[1][2]

  • Specificity: The 4-O-methyl group at C4 blocks the formation of the 1,4-lactone (gamma-lactone involving C4) or 6,4-lactone (delta-lactone).[1]

  • Dominant Species: The molecule preferentially forms the 6,3-lactone (a bicyclic system fusing the pyranose ring with a gamma-lactone ring between C6 and C3).[1][2]

  • Implication: Analytical methods that do not account for the lactone will underestimate the concentration of the uronic acid.[2]

Phase 3: Glycosidic Cleavage (Slow)

If the molecule is a methyl glycoside (e.g., Methyl 4-O-methyl-

1
  • Rate:

    
     is approx. 10-50x slower than the corresponding neutral glucoside.[1][2]
    
Pathway Visualization

The following diagram illustrates the kinetic flow from the ester to the lactone equilibrium.[2]

Gcluster_0Aqueous Acidic Conditions (pH < 2)EsterMethyl 4-O-methyl-D-glucuronate(C6-Ester)Acid4-O-methyl-D-glucuronic acid(Free Acid)Ester->Acid Ester Hydrolysis(Fast, k1)Lactone4-O-methyl-D-glucurono-6,3-lactoneAcid->Lactone Lactonization(Equilibrium, k2)DegradationFuran Derivatives(Prolonged/Harsh)Acid->Degradation Dehydration(Very Slow)

Caption: Kinetic pathway of this compound in acid. Note the reversible lactonization step.

Validated Analytical Protocol (HPAEC-PAD)

Quantifying this compound is challenging due to the acid/lactone equilibrium.[1][2] Standard HPLC (UV) is insensitive; GC-MS requires complex derivatization.[1][2] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard.[1][2]

Why HPAEC-PAD?
  • High pH Eluent: The strongly alkaline mobile phase (NaOH) forces the lactone ring to open, converting all species entirely to the carboxylate form (4-O-methyl-D-glucuronate).[1] This eliminates the "split peak" problem caused by lactone equilibrium.[2]

  • Selectivity: Resolves 4-O-methyl-GlcA from unsubstituted GlcA and neutral sugars.[1][2]

Step-by-Step Protocol

1. Sample Preparation:

  • Neutralization: If the sample is an acid hydrolysate, neutralize to pH 5-7 to prevent column damage, or use an on-line trap column.[1]

  • Dilution: Dilute with deionized water to <100 mg/L.

2. Instrument Setup:

  • Column: Dionex CarboPac PA10 or PA20 (optimized for uronic acids).[2]

  • Guard Column: CarboPac PA10 Guard.[1][2][5]

  • Detector: Electrochemical detector (gold electrode) in PAD mode.

  • Waveform: Standard carbohydrate quad-potential waveform.

3. Elution Gradient (Gradient is critical for separation):

  • Eluent A: 100 mM NaOH (keeps uronic acids ionized).[2]

  • Eluent B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).[2]

  • Flow Rate: 1.0 mL/min.[1][2]

Time (min)% Eluent A% Eluent BNaOAc Conc. (mM)Phase
0.010000Equilibration
10.010000Neutral Sugar Elution
10.19010100Gradient Start
30.05050500Uronic Acid Elution
35.001001000Column Wash

4. Data Analysis:

  • Retention Time: 4-O-methyl-D-glucuronic acid elutes after neutral sugars but slightly before unsubstituted D-glucuronic acid due to the hydrophobic methyl group reducing interaction with the anion exchange resin.[1]

  • Calibration: Use authentic 4-O-methyl-D-glucuronic acid standards. Note: If standard is the lactone form, prepare it in 0.1M NaOH to ensure full ring opening before injection.

References

  • Chong, S. L., et al. (2024).[2] "An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan." BMC Biotechnology, 24(1).[2][6]

  • Hirsch, J., Langer, V., & Koóš, M. (2005).[2] "Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate." Molecules, 10, 251-258.[1][2] [1][2]

  • Sjöström, E. (1993).[2][7] Wood Chemistry: Fundamentals and Applications. Academic Press.[2] (Foundational text on uronic acid resistance).

  • Ruiz-Matute, A. I., et al. (2011).[2] "Gas Chromatographic-Mass Spectrometric Characterization of Tri- and Tetrasaccharides in Honey." Chromatographia, 73, 101-108.[2] (Discusses lactonization challenges in GC-MS).

  • Thermo Fisher Scientific. (2015).[2] "Determination of Uronic Acids in Wood Hydrolysates using HPAEC-PAD." Application Note 1089.

Methodological & Application

Protocol for chemical synthesis of Methyl 4-O-methyl-D-glucuronate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Chemical Synthesis of Methyl 4-O-methyl-D-glucuronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable compound for the synthesis and structural analysis of aldobiouronic acids, which are key components of plant cell wall polysaccharides like (4-O-methylglucurono)xylans.[1][2] This document provides a comprehensive guide to the chemical synthesis of Methyl 4-O-methyl-α-D-glucopyranuronate, detailing a robust protocol, the underlying chemical principles, and methods for product characterization. The presented methodology is designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: Significance of this compound

(4-O-Methylglucurono)xylans are significant constituents of the cell wall polysaccharides in wood and other plants.[1][2] These biopolymers primarily consist of a backbone of (1→4)-β-linked D-xylopyranoses. Some of these xylose units are branched at the O-2 position with 4-O-methyl-α-D-glucopyranosyluronic acid.[1][2] Understanding the structure and interactions of these complex carbohydrates is crucial for advancements in biomass utilization, pulp and paper chemistry, and biochemistry.

This compound serves as a fundamental building block for the synthesis of model aldobiouronic acids. These models are instrumental in studying the chemical processing of wood and the enzymatic breakdown of plant materials.[1][2] The availability of a pure, anomerically defined standard is therefore of high importance for research in these fields.

Historically, the preparation of this compound has faced challenges, with some methods resulting in inseparable mixtures of α- and β-anomers or lacking complete characterization data.[1][2] This protocol details an effective method for the preparation and isolation of the single α-anomer of Methyl 4-O-methyl-D-glucopyranuronate.[1][2]

The Synthetic Strategy: A Rationale

The chosen synthetic pathway involves the debenzylation of a fully protected precursor, methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate. This strategy is advantageous for several reasons:

  • Stereochemical Control: The starting material can be synthesized with a defined stereochemistry, which is retained throughout the process, leading to a single anomer of the final product.

  • High-Yielding Deprotection: Catalytic hydrogenation is a clean and efficient method for removing benzyl protecting groups, typically proceeding with high yields and minimal side products.

  • Accessible Starting Materials: The required starting materials can be prepared from commercially available D-glucose derivatives through established multi-step syntheses.[3]

The overall workflow for this synthesis is depicted in the following diagram:

SynthesisWorkflow cluster_prep Precursor Synthesis (Multi-step) cluster_main Final Product Synthesis Start Benzyl 2,3-di-O-benzyl-β-D-glucopyranoside Precursor Methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate Start->Precursor Five-step synthesis [7] Reaction Debenzylation Reaction Precursor->Reaction H₂, 10% Pd/C Acetone-Methanol Workup Catalyst Filtration Reaction->Workup Filter through Celite Purification Crystallization Workup->Purification Concentrate & Crystallize FinalProduct Methyl 4-O-methyl-α-D-glucopyranuronate Purification->FinalProduct

Caption: Workflow for the synthesis of Methyl 4-O-methyl-α-D-glucopyranuronate.

Detailed Experimental Protocol

This protocol is adapted from the method described by Hirsch et al. (2005).[1][2]

Materials and Reagents
ReagentGradeSupplierNotes
Methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronateSynthesis GradePrepared in-housePrepared via a five-step method from benzyl 2,3-di-O-benzyl-β-D-glucopyranoside.[1][2]
10% Palladium on activated charcoal (Pd/C)Catalyst Gradee.g., Sigma-Aldrich
AcetoneAnhydrouse.g., Sigma-Aldrich
MethanolAnhydrouse.g., Sigma-Aldrich
Hydrogen (H₂) gasHigh PurityGas cylinder
Celite® (Diatomaceous earth)Filtration Gradee.g., Sigma-AldrichFor filtration of the catalyst.
ChloroformReagent Gradee.g., Sigma-AldrichFor Thin Layer Chromatography (TLC).
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask), dissolve 4.0 g (8.1 mmol) of methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate in 200 mL of a 1:4 (v/v) mixture of acetone and methanol.

  • Catalyst Addition: To this solution, add 0.5 g of 10% Palladium on activated charcoal (Pd/C).

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere at normal pressure and room temperature. A balloon filled with hydrogen is often sufficient for this scale.

  • Reaction Monitoring: The progress of the debenzylation reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is chloroform-methanol (5:1). The starting material will have a higher Rf value than the product. The reaction is typically complete within 2 hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure all the product is collected.

  • Solvent Evaporation: Combine the filtrate and washings, and concentrate the solution under reduced pressure (rotary evaporation) to yield a syrupy residue.

  • Crystallization and Isolation: Dissolve the syrup in a minimal amount of hot methanol and allow it to cool to room temperature. The product will crystallize. If crystallization is slow, it can be initiated by scratching the inside of the flask or by placing it in a refrigerator.

  • Drying: Collect the crystals by filtration, wash them with a small amount of cold methanol, and dry them under vacuum to yield pure Methyl 4-O-methyl-α-D-glucopyranuronate.

Product Characterization and Validation

To ensure the identity and purity of the synthesized compound, a thorough characterization is essential.

Physical Properties and Yield
ParameterExpected Value
Yield 1.5 g (83%)
Melting Point 152-153 °C
Optical Rotation [α]D²³ +118 (c 1, H₂O)
Appearance White crystalline solid

Data sourced from Hirsch et al. (2005).[1][2]

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. Key expected signals for the α-anomer are:

    • A doublet around 5.25 ppm (J = 3.6 Hz), corresponding to the anomeric proton (H-1).

    • Signals for the other ring protons between 3.5 and 4.4 ppm.

    • Singlets for the two methyl groups (the ester and the ether) around 3.5 and 3.8 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will further confirm the structure, with characteristic peaks for the anomeric carbon (C-1) around 93.2 ppm, the carbonyl carbon (COOCH₃) around 171.7 ppm, and the two methyl carbons around 60.8 ppm and 54.2 ppm.[2]

  • Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the product (C₈H₁₄O₇, MW: 222.19 g/mol ).[2]

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by the following integrated checks:

  • TLC Monitoring: In-process monitoring of the reaction allows for confirmation that the starting material has been fully consumed before proceeding to the workup, preventing contamination of the final product.

  • Crystallization as Purification: The crystallization step is highly selective for the desired product, effectively removing any minor, non-crystalline impurities. A sharp melting point of the final product is a good indicator of high purity.

  • Comprehensive Characterization: The combination of NMR and mass spectrometry provides unambiguous identification of the target molecule and confirms its anomeric purity.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of high-purity Methyl 4-O-methyl-α-D-glucopyranuronate. The use of a protected precursor and a clean deprotection step ensures excellent control over the stereochemistry and leads to a high yield of the desired α-anomer. This compound is a vital tool for researchers in carbohydrate chemistry, plant biology, and biofuel development.

References

  • Hirsch, J., Langer, V., & Koóš, M. (2005). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules, 10(1), 251–258. Available from: [Link]

  • Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., ... & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253–14258. Available from: [Link]

  • Hirsch, J., Langer, V., & Koóš, M. (2005). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. ResearchGate. Available from: [Link]

  • Zabkova, M., Ebringerova, A., & Kosma, P. (2009). Synthesis of 4–O–methyl glucuronic acid. Lenzinger Berichte, 87, 66-76. Available from: [Link]

Sources

GC-MS analysis method for Methyl 4-O-methyl-D-glucuronate detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision GC-MS Analysis of Methyl 4-O-methyl-D-glucuronate

Executive Summary

This compound is a critical diagnostic marker for the structural characterization of glucuronoxylans, the dominant hemicellulose in hardwood and certain agricultural fibers. Its accurate detection is challenging due to the resistance of the uronic acid glycosidic bond to hydrolysis and the tendency of uronic acids to degrade/lactonize under aqueous acidic conditions.

This protocol details a Methanolysis-Silylation workflow. Unlike aqueous hydrolysis, acid methanolysis stabilizes the uronic acid moiety as a methyl ester methyl glycoside, preventing lactonization and degradation. Subsequent trimethylsilylation (TMS) renders the molecule volatile for GC-MS analysis.[1] This method is the "Gold Standard" for quantitative hemicellulose analysis.

Principle of the Method

The analysis relies on a two-step chemical modification:

  • Acid Methanolysis: The polysaccharide (xylan) is depolymerized using 2 M HCl in anhydrous methanol. This cleaves glycosidic bonds and simultaneously esterifies the carboxylic acid group of 4-O-methyl-D-glucuronic acid, converting it into Methyl 4-O-methyl-D-glucopyranosiduronate (methyl ester, methyl glycoside).

  • Silylation: The free hydroxyl groups (C2, C3) are derivatized with hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) to form volatile TMS ethers.

Why this approach?

  • Stability: Direct aqueous hydrolysis yields free uronic acids which rapidly form lactones (e.g., glucuronolactone), resulting in multiple, difficult-to-quantify peaks. Methanolysis "locks" the carboxyl group as a methyl ester.

  • Specificity: The 4-O-methyl group is stable under these conditions, allowing specific detection of the native methylation pattern.

Materials & Reagents

  • Standards: 4-O-methyl-D-glucuronic acid (purified from birch xylan or commercially sourced if available).

  • Internal Standard (IS): Sorbitol or myo-Inositol (1 mg/mL in Methanol).

  • Methanolysis Reagent: 2 M HCl in anhydrous Methanol (Prepare fresh by slowly dripping acetyl chloride into ice-cold anhydrous methanol).

  • Derivatization Reagents:

    • Hexamethyldisilazane (HMDS)

    • Trimethylchlorosilane (TMCS)

    • Pyridine (Anhydrous, silylation grade)

  • Solvents: n-Hexane (GC grade).

Experimental Protocol

Step 1: Sample Preparation (Acid Methanolysis)
  • Causality: Anhydrous conditions are critical. Water promotes the formation of free acids and lactones.

  • Weigh 10 mg of dry sample (e.g., wood meal, extracted xylan) into a pressure-resistant glass vial with a Teflon-lined screw cap.

  • Add 2 mL of 2 M HCl/MeOH reagent.

  • Flush the vial with Nitrogen gas for 10 seconds to remove oxygen (prevents oxidation). Cap tightly.

  • Incubate at 100°C for 3–4 hours in a heating block.

    • Note: Shake the vials every hour to ensure uniform reaction.

  • Cool the vials to room temperature.

  • Neutralize by adding 200 µL of Pyridine.

  • Add 1 mL of Internal Standard solution (Sorbitol, 1 mg/mL).

  • Evaporate the solution to complete dryness under a stream of Nitrogen at 40–50°C.

    • Critical Checkpoint: The sample must be completely dry. Residual methanol will react with the silylation reagents, quenching the reaction.

Step 2: Derivatization (Silylation)
  • To the dried residue, add:

    • 150 µL Pyridine

    • 150 µL HMDS

    • 70 µL TMCS

  • Vortex vigorously for 30 seconds.

  • Incubate at 70°C for 45 minutes .

    • Mechanism:[2] HMDS acts as the silyl donor; TMCS acts as a catalyst. This converts -OH groups to -O-Si(CH3)3.

  • Cool to room temperature.

  • (Optional) If a precipitate forms (ammonium chloride), centrifuge at 3000 rpm for 2 minutes.

  • Transfer the clear supernatant to a GC autosampler vial.

Step 3: GC-MS Analysis

Instrumentation: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingReason
Column VF-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm)Low-polarity phase separates TMS-sugars well.
Inlet Temp 260°CEnsures rapid volatilization of high-boiling uronic acids.
Injection 1 µL, Split 10:1Prevents column overload; splitless for trace analysis.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for MS stability.
Oven Program 140°C (hold 1 min) Ramp 2°C/min to 180°C Ramp 10°C/min to 280°C (hold 5 min)Slow ramp separates anomers (alpha/beta) and pyranoside/furanoside forms.
Transfer Line 280°CPrevents condensation before MS.
Ion Source EI (70 eV), 230°CStandard ionization.
Scan Range m/z 40–650Covers all diagnostic fragments.

Data Analysis & Visualization

Identification Strategy

Unlike simple sugars, This compound will appear as multiple peaks (typically 2 main peaks:


- and 

-pyranosides) due to the formation of methyl glycosides at the anomeric carbon (C1) during methanolysis.
  • Retention Time (RT): The 4-O-methylglucuronate derivatives elute after neutral hexoses (Glucose, Galactose) but before unmethylated Glucuronic acid derivatives.

  • Mass Spectra (EI): Look for the following diagnostic features in the TMS spectrum:

    • m/z 217 & 204: Characteristic of the TMS-sugar ring structure.

    • m/z 173: Often associated with the esterified carboxyl group fragment.

    • m/z 73: Trimethylsilyl group (base peak in many scans).

    • Absence of M+: The molecular ion is rarely seen; look for [M-15]+ (loss of methyl from TMS).

Quantification

Calculate the Response Factor (


) using the Internal Standard (

):

Since uronic acids are more prone to degradation than neutral sugars during methanolysis, a Correction Factor is often applied. For 4-O-methylglucuronic acid, a correction factor of 1.1 to 1.2 is typically used to account for incomplete release or degradation [1].

Workflow Diagrams

Figure 1: Analytical Workflow

G Sample Biomass Sample (Wood/Xylan) Methanolysis Acid Methanolysis 2M HCl/MeOH, 100°C, 3h (Depolymerization + Esterification) Sample->Methanolysis Release Monomers Evap Evaporation (N2 stream, removal of HCl) Methanolysis->Evap Dryness is Critical Deriv Silylation HMDS + TMCS + Pyridine 70°C, 45 min Evap->Deriv Form TMS Ethers GCMS GC-MS Analysis Split/Splitless, VF-5ms Deriv->GCMS Inject 1 µL Data Data Processing Sum of Anomeric Peaks Relative to Sorbitol IS GCMS->Data Identify & Quantify

Caption: Step-by-step workflow for the extraction and derivatization of this compound.

Figure 2: Chemical Transformation Logic

Chemical Polymer Glucuronoxylan (Polymer) Intermed Methyl 4-O-Me-GlcA (Methyl Glycoside) Polymer->Intermed HCl/MeOH (Cleaves bonds, Esterifies COOH) Final TMS-Derivative (Volatile) Intermed->Final HMDS/TMCS (Caps -OH groups)

Caption: Chemical conversion of the polymer-bound uronic acid to the volatile GC-amenable derivative.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
No Peaks Detected Sample not dry before silylation.Ensure complete evaporation of HCl/MeOH; water destroys silylation reagents.
Tailing Peaks Active sites in liner or column.Replace liner, trim column (10 cm), or deactivate inlet.
Low Recovery Incomplete methanolysis.Increase reaction time to 4 hours; ensure temperature is stable at 100°C.
Multiple Peaks Normal for sugars (anomers).Do not integrate just one peak. Sum the areas of all isomers (alpha/beta pyranosides) for the total amount.

References

  • Sundberg, A., et al. (1996). Determination of hemicelluloses and pectins in wood and pulp fibers by acid methanolysis and gas chromatography. Nordic Pulp & Paper Research Journal. Link

  • Chong, S. L., et al. (2013). Quantitation of 4-O-methylglucuronic acid from plant cell walls. Carbohydrate Polymers. Link

  • Puls, J., et al. (1993). Degradation of Cellulose and Hemicellulose. In: Methods in Lignin Chemistry. Springer Series in Wood Science. Link

  • Ruiz-Matute, A. I., et al. (2011). Gas chromatography–mass spectrometry of carbohydrate TMS derivatives. Journal of Chromatography B. Link

Sources

Application Note: Quantitative Release and Analysis of Methyl 4-O-methyl-D-glucuronate via Acid Methanolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, self-validating protocol for the release and quantification of Methyl 4-O-methyl-D-glucuronate from hemicellulosic matrices (e.g., glucuronoxylans). Unlike aqueous acid hydrolysis, which frequently leads to the decarboxylation and degradation of uronic acids, acid methanolysis stabilizes the target analyte by simultaneously cleaving glycosidic bonds and esterifying the carboxylic acid group. This procedure yields the stable methyl glycoside methyl ester, which is subsequently derivatized for high-resolution GC-MS analysis.[1]

Target Audience: Analytical Chemists, Glycobiologists, and Drug Development Researchers focusing on carbohydrate conjugate analysis.

Scientific Foundation

The Stability Problem

Uronic acids (like 4-O-methyl-D-glucuronic acid) are notoriously unstable in hot aqueous acid.[1] Standard hydrolysis conditions (e.g., 2M TFA, 120°C) often result in:

  • Decarboxylation: Loss of CO

    
     to form pentoses.[1]
    
  • Lactone Formation: Spontaneous cyclization which complicates chromatography.[1]

  • Incomplete Release: The

    
    -(1$\rightarrow$2) linkage between the uronic acid and the xylan backbone is acid-resistant, often leaving aldobiouronic acids rather than monomers.[1]
    
The Methanolysis Solution

Methanolysis replaces water with anhydrous methanol containing HCl.[1]

  • Cleavage: The high concentration of H

    
     cleaves the polymer.
    
  • Protection: The carboxyl group is esterified to a methyl ester, and the anomeric carbon is glycosylated to a methyl glycoside.

  • Result: The analyte is locked into a stable form: Methyl (methyl 4-O-methyl-D-glucopyranosid)uronate .[1]

Mechanistic Pathway

The following diagram illustrates the chemical transformation from the polymer to the analyzable derivative.

MethanolysisMechanism Polymer Glucuronoxylan (Polymer) Intermed Cleavage & Esterification Polymer->Intermed 2M HCl/MeOH 100°C, 3h Product Methyl (methyl 4-O-Me-GlcA)uronate Intermed->Product Stabilization TMS TMS Derivative (GC-Ready) Product->TMS HMDS/TMCS Silylation

Figure 1: Chemical pathway from polymer to GC-compatible analyte.[1]

Materials & Reagents

Critical Reagents
  • Methanol (Anhydrous):

    
     ppm water content.[1] Water competes with methanol, reverting the reaction to hydrolysis.
    
  • Acetyl Chloride (Reagent Grade): Used to generate anhydrous HCl in situ.

  • Internal Standard (IS): myo-Inositol or Sorbitol (1 mg/mL in MeOH).[1]

  • Silylation Reagents: Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in Pyridine.

Preparation of 2 M HCl in Methanol

Safety Warning: This reaction is exothermic and generates HCl gas. Perform in a fume hood.

  • Cool 100 mL of anhydrous methanol to 0°C in an ice bath.

  • Slowly add 14.2 mL of Acetyl Chloride dropwise with stirring.

    • Mechanism:[1][2][3][4][5]

      
      [1]
      
  • Allow the solution to warm to room temperature.

  • Store in a tightly capped bottle at 4°C (Stable for 2 weeks).

Detailed Protocol

Phase 1: Sample Preparation & Methanolysis

Objective: Release the monomer while preventing degradation.

  • Weighing: Weigh 1–5 mg of dry sample into a screw-cap glass vial (Teflon-lined cap is mandatory to prevent solvent loss).

  • Internal Standard: Add 50

    
    L of Internal Standard solution (myo-inositol).
    
  • Drying: Evaporate the solvent under a stream of nitrogen.[6] Crucial: The sample must be completely dry before adding acid.

  • Reagent Addition: Add 1 mL of 2 M HCl in Methanol .

  • Reaction: Flush the headspace with nitrogen, cap tightly, and incubate at 100°C for 3 hours .

    • Expert Note: 100°C/3h is optimal for uronic acid release.[1] Lower temperatures (80°C) require 16+ hours and increase the risk of leakage.

  • Neutralization: Cool the vial. Add 200

    
    L of Pyridine to neutralize the HCl.
    
  • Evaporation: Dry the sample under a stream of nitrogen at 40°C.

Phase 2: Derivatization (Silylation)

Objective: Volatilize the free hydroxyl groups for GC analysis.

  • Reconstitution: To the dried residue, add:

    • 150

      
      L Pyridine
      
    • 150

      
      L HMDS (Hexamethyldisilazane)
      
    • 70

      
      L TMCS (Trimethylchlorosilane)
      
  • Incubation: Shake vigorously and incubate at room temperature for 30 minutes.

    • Visual Check: A white precipitate (Ammonium Chloride) will form. This confirms the silylation reaction is proceeding.

  • Extraction (Optional but Recommended): Add 500

    
    L Hexane and 500 
    
    
    
    L Water.[1] Vortex and centrifuge.[1] Transfer the upper organic layer (Hexane) to a GC vial.
    • Why? This removes the pyridine and salts, protecting the GC liner.

Experimental Workflow Diagram

Workflow Start Dry Sample + Internal Std Acid Add 2M HCl/MeOH Start->Acid Heat Incubate 100°C, 3h Acid->Heat Neut Neutralize (Pyridine) & Evaporate Heat->Neut Deriv Silylation (HMDS/TMCS) Neut->Deriv Extract Hexane Extraction Deriv->Extract GC GC-MS Analysis Extract->GC

Figure 2: Step-by-step experimental workflow for acid methanolysis.[1]

Data Analysis & Validation

Identification Strategy

The target molecule, Methyl (methyl 4-O-methyl-2,3-di-O-TMS-D-glucopyranosid)uronate , will elute as two distinct peaks (


 and 

anomers).[1]

GC-MS Parameters (Typical):

  • Column: DB-1 or VF-5ms (30m x 0.25mm).[1]

  • Temp Program: 140°C (1 min)

    
     2°C/min to 200°C 
    
    
    
    20°C/min to 300°C.

Diagnostic Mass Fragments (EI, 70eV): Use these ions to filter the chromatogram and confirm identity.

Fragment (m/z)Structural OriginDiagnostic Value
201 C1–C2 fragmentPrimary ion for uronic acid methyl esters.
217 TMS group + RingGeneral carbohydrate marker.
173 Loss of COOCH

Specific to the uronate ester moiety.
141 Backbone cleavageConfirms 4-O-methyl substitution pattern.[1]
Self-Validating Checks

To ensure the protocol worked, check these three indicators:

  • Anomeric Ratio: You must see two peaks for the target (approx.[1] ratio 2:1

    
    :
    
    
    
    ).[1] A single peak suggests incomplete methanolysis or degradation.[1]
  • Internal Standard Recovery: Calculate the area of the Inositol peak. If recovery is <50%, a leak occurred during the 100°C heating step.

  • Absence of Lactones: Check for peaks with m/z 217 but lacking m/z 201/173. Their presence indicates water contamination in the methanol.

References

  • Sundberg, A., et al. (1996). Determination of hemicelluloses and pectins in wood and pulp fibers by acid methanolysis and gas chromatography.Nordic Pulp & Paper Research Journal .[1] Link

  • De Ruiter, G.A., et al. (1992). Acid methanolysis of pectins for GC analysis.Carbohydrate Research .[1][4] Link

  • Bertaud, F., et al. (2002). Optimization of methanolysis for the determination of uronic acids in wood.Carbohydrate Research .[1][4] Link

  • Chambers, R.E., & Clamp, J.R. (1971). An assessment of methanolysis and other factors used in the analysis of carbohydrate-containing materials.[1][6][7]Biochemical Journal .[1] Link

Sources

1H and 13C NMR spectral assignment of Methyl 4-O-methyl-D-glucuronate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Spectral Assignment of Methyl 4-O-methyl-D-glucuronate

Abstract & Scope

This application note details the complete proton (


H) and carbon-13 (

C) NMR spectral assignment of Methyl 4-O-methyl-D-glucopyranuronate . This molecule is a critical reference standard in carbohydrate chemistry, particularly for researchers analyzing hemicellulosic polysaccharides (glucuronoxylans) found in hardwoods and herbal matrices.

Accurate assignment of this molecule is challenging due to the overlapping "sugar bulk" region (3.0–4.0 ppm) and the presence of multiple methoxy signals. This guide provides a validated protocol for distinguishing the ester methoxy, the ether methoxy, and the anomeric configuration using 1D and 2D NMR techniques.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is recommended. The causality behind each step is provided to adhere to E-E-A-T principles.

Sample Preparation
  • Solvent: Deuterium Oxide (D

    
    O, 99.9% D).
    
    • Reasoning: D

      
      O is the standard solvent for polar carbohydrates.[1] It eliminates hydroxyl proton signals via exchange, simplifying the spectrum to non-exchangeable ring protons (CH).
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Reasoning: Sufficient concentration is required for

      
      C sensitivity without causing viscosity-induced line broadening.[1]
      
  • Internal Standard: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d

    
     (TSP) or DSS at 0.00 ppm.
    
    • Reasoning: TSP is preferred over TMS because TMS is insoluble in water.

  • pH Control: Neutral (pD

    
     7).
    
    • Caution: Avoid high pH, which can cause beta-elimination of the 4-O-methyl group in uronates, or hydrolysis of the methyl ester.[1]

Instrument Parameters (Recommended)
  • Field Strength:

    
     500 MHz (
    
    
    
    H).
    • Reasoning: Essential to resolve the H2/H3/H4 overlap common in glucuronides.

  • Temperature: 298 K (25°C).

  • Pulse Programs:

    • 1D

      
      H:  30° pulse, 2s relaxation delay (d1).
      
    • 1D

      
      C:  Power-gated decoupling (CPD), d1 
      
      
      
      2s to allow relaxation of quaternary carbonyls.
    • 2D COSY: Magnitude mode.

    • 2D HSQC: Multiplicity-edited (to distinguish CH/CH

      
       from CH
      
      
      
      ).
    • 2D HMBC: Optimized for long-range coupling (

      
       Hz).[1]
      

Analytical Workflow

The following diagram illustrates the logical flow for assigning the uronate derivative, moving from sample prep to definitive structural confirmation.

NMR_Workflow Sample Sample Prep (D2O + TSP) H1_NMR 1D 1H NMR Identify Anomeric H1 & OMe Singlets Sample->H1_NMR Acquisition C13_NMR 1D 13C NMR Identify C=O (C6) & Anomeric C1 H1_NMR->C13_NMR Carbon Backbone COSY 2D COSY Trace Spin System H1 -> H2 -> H3 -> H4 -> H5 H1_NMR->COSY Coupling Net HMBC 2D HMBC Link OMe to C4/C6 Confirm Sequence C13_NMR->HMBC Reference COSY->HMBC Connectivity Final Final Assignment & Stereochemistry HMBC->Final Validation

Figure 1: Step-by-step NMR structural elucidation workflow for carbohydrate derivatives.

Spectral Assignment Data

The following data corresponds to Methyl 4-O-methyl-


-D-glucopyranuronate .
Note on Anomers: In D

O solution, the free anomeric position (C1-OH) will mutarotate, resulting in an equilibrium of

and

anomers. The

-anomer is typically the major form and is described below.
Proton ( H) NMR Assignment (500 MHz, D O)
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Insight
H-1 5.25 Doublet (d)

Diagnostic: Chemical shift > 5.0 and small

confirms

-anomer (equatorial-axial coupling).[1][2]
H-5 4.39 Doublet (d)

Diagnostic: Deshielded by C6-carbonyl.[1][2] No

exists (C6 is C=O). Large

indicates axial-axial orientation with H4.[1]
COOC

3.84 Singlet (s)-Ester Methoxy.[1][2] Typically downfield of ether methoxy.[1]
H-3 3.81 Triplet (t)

Axial-axial couplings to H2 and H4.
H-2 3.59 Doublet of Doublets (dd)

Couples to anomeric H1 (small) and H3 (large).[2]
C4-OC

3.48 Singlet (s)-Ether Methoxy at C4.
H-4 3.35 Triplet (t)

Upfield due to distance from anomeric center, despite OMe substitution.[1]
Carbon-13 ( C) NMR Assignment (75/125 MHz, D O)
PositionShift (

, ppm)
TypeAssignment Logic
C-6 172.9 Quaternary (C=O)Diagnostic: Carbonyl signal.[1][2] Confirms uronate ester.
C-1 93.2 CHDiagnostic: Anomeric carbon.[1] Value < 96 ppm supports

-hemiacetal (free OH).[1]
C-4 82.2 CHSignificantly deshielded (+10 ppm vs. unsubstituted glucose) due to the 4-O-Methyl group.[1]
C-3 72.8 CHTypical sugar ring carbon.[1]
C-2 71.9 CHTypical sugar ring carbon.[1]
C-5 70.0 CHShielded relative to C4; adjacent to carbonyl.[1]
C4-O

H

60.8 CH

Ether methyl carbon.[1]
COO

H

54.2 CH

Ester methyl carbon. Distinctive shift for methyl esters.

Structural Elucidation Strategy (Mechanistic Detail)

To validate the assignment provided above, the following logic must be applied during analysis. This ensures the distinction between the target molecule and potential byproducts (e.g., hydrolyzed acid or lactones).

Anomeric Configuration ( vs )

The anomeric proton (H1) is the starting point.

  • 
    -Anomer:  H1 appears as a doublet at 5.25 ppm  with a small coupling constant (
    
    
    
    Hz).[2] This reflects the gauche relationship between H1 (equatorial) and H2 (axial).
  • 
    -Anomer (Minor):  If present due to mutarotation, the 
    
    
    
    -H1 will appear upfield (
    
    
    4.6 ppm) with a large coupling constant (
    
    
    Hz), reflecting the trans-diaxial relationship.
The "Uronate" Fingerprint (H5)

In standard glucopyranosides (e.g., glucose), H5 couples to two H6 protons, resulting in a complex multiplet (ddd).

  • In This compound , C6 is a carbonyl.[1] Therefore, H5 appears as a doublet (coupled only to H4).

  • The chemical shift of H5 (4.39 ppm) is significantly downfield compared to glucose (~3.4 ppm) due to the electron-withdrawing effect of the C6 ester.

HMBC Connectivity Map

The most critical validation step is linking the floating methoxy groups to the ring. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides these "long-range" connections.[1]

HMBC_Connectivity cluster_legend Legend H_Ester H (Ester-OMe) 3.84 ppm C_6 C-6 (Carbonyl) 172.9 ppm H_Ester->C_6 Strong HMBC (3-bond) H_Ether H (C4-OMe) 3.48 ppm C_4 C-4 (Ring) 82.2 ppm H_Ether->C_4 Strong HMBC (3-bond) H_5 H-5 4.39 ppm H_5->C_6 Strong HMBC (2-bond) key Arrow indicates observed long-range correlation

Figure 2: Key HMBC correlations required to confirm the position of methyl substituents.

Discussion & Troubleshooting

  • Differentiation from Methyl Glycoside: The title compound is the methyl ester of the free sugar. If the compound were Methyl (methyl 4-O-methyl-D-glucopyranosid)uronate (fully methylated at C1 and C6), the C1 signal would shift from 93.2 ppm (hemiacetal) to approximately 100–101 ppm (acetal/glycoside), and an additional OMe singlet would appear in the proton spectrum (

    
     3.45 ppm).[1]
    
  • Lactone Formation: Under acidic conditions, glucuronic acid derivatives can form 6,3-lactones (glucuronolactone). This is characterized by a dramatic downfield shift of H3 (

    
     4.8–5.0 ppm) and H5. The protocol specifies neutral pH to prevent this artifact.
    

References

  • Hirsch, J., Langer, V., & Koóš, M. (2005). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules, 10(2), 255–262.[3]

  • Teleman, A., et al. (2000). Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. Carbohydrate Research, 329(4), 807-815.[4]

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Sources

Application Note: High-Throughput Immunoprofiling of Plant Cell Wall 4-O-Methyl Glucuronoxylan

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The Challenge: 4-O-methyl glucuronic acid (4-O-MeGlcA) is a critical side-chain substituent of xylan, the principal hemicellulose in dicot secondary cell walls.[1][2][3] Its presence dictates biomass recalcitrance, enzymatic digestibility, and polymer cross-linking. Traditional analysis (HPAEC-PAD, NMR) is low-throughput and requires extensive sample hydrolysis, destroying polymer architecture.

The Solution: This guide details a High-Throughput Screening (HTS) workflow using Comprehensive Microarray Polymer Profiling (CoMPP) .[4] By utilizing specific monoclonal antibodies (mAbs)—specifically the CCRC-M144/M145/M146 series—researchers can semi-quantitatively map 4-O-MeGlcA distribution across hundreds of biomass samples simultaneously.

Key Technical Insight: Detection of 4-O-MeGlcA is frequently masked by O-acetylation on the xylan backbone. This protocol utilizes an alkaline extraction strategy that serves a dual purpose: solubilizing the xylan fraction and removing acetyl groups to expose the specific epitope for antibody binding.

Part 2: Scientific Context & Reagent Selection

The Molecular Target

Glucuronoxylan (GX) consists of a


-(1,4)-D-xylose backbone.[1][2][3] In secondary walls, this backbone is substituted with 

-D-glucuronic acid (GlcA) at the

-2 position.[1][2] A specific methyltransferase (GXMT) methylates these residues to form 4-O-MeGlcA .[1][2]
Antibody Selection Strategy

Generic xylan antibodies (e.g., LM10, LM11) bind the xylose backbone and cannot distinguish methylation states. For this application, specificity is non-negotiable.

Antibody CloneTarget EpitopeSpecificity NoteApplication
CCRC-M144 4-O-Me-GlcA High Specificity. Binds exclusively to methylated GlcA on xylan. Does not bind unmethylated GlcA.[5]Primary Screening
CCRC-M138 Xylan BackboneBroad range xylan recognition.Normalization Control
LM28 GlucuronoxylanBinds GlcA-Xylan regardless of methylation.Total GX Control
LM10 Unsubstituted XylanBinds low-substitution regions.Backbone Integrity

Critical Mechanism: The CCRC-M144 epitope is often sterically hindered by acetyl groups on neighboring xylosyl residues. Therefore, chemical de-acetylation (saponification) via NaOH extraction is required to unmask the epitope for accurate HTS.

Part 3: Experimental Protocols

Workflow Visualization

CoMPP_Workflow cluster_Extraction Sequential Extraction Biomass Plant Biomass (Freeze-dried) Milling Ball Milling (Fine Powder) Biomass->Milling AIR AIR Prep (Ethanol Wash) Milling->AIR CDTA CDTA Extraction (Removes Pectin) AIR->CDTA NaOH 4M NaOH Extraction (Solubilizes Xylan + De-acetylation) CDTA->NaOH Pellet Transfer Print Array Printing (Nitrocellulose) NaOH->Print Supernatant Probe Immunoprobing (CCRC-M144) Print->Probe Analysis Heatmap Generation Probe->Analysis

Caption: Figure 1. CoMPP workflow. The critical NaOH step ensures xylan solubilization and epitope unmasking (de-acetylation) for CCRC-M144 binding.

Protocol 1: Preparation of Alcohol Insoluble Residue (AIR)

Objective: To remove soluble sugars, chlorophyll, and intracellular compounds that interfere with gravimetric normalization.

  • Homogenization: Grind lyophilized plant tissue (stem, leaf, or wood) using a ball mill (e.g., Retsch MM400) at 30 Hz for 2 mins to obtain a fine powder.

  • Solvent Wash:

    • Aliquot 10 mg of powder into 2 mL screw-cap tubes.

    • Add 1.5 mL 70% Ethanol . Vortex thoroughly.

    • Incubate at 70°C for 30 minutes (vortexing every 10 mins).

    • Centrifuge at 10,000

      
       for 5 mins. Discard supernatant.
      
  • Clarification:

    • Wash pellet with 1.5 mL Chloroform:Methanol (1:1 v/v) to remove lipids/pigments.

    • Wash pellet with 1.5 mL Acetone to dehydrate.

  • Drying: Air dry the pellet overnight in a fume hood. This is your AIR sample.

Protocol 2: High-Throughput Sequential Extraction

Objective: To fractionate cell wall polymers. Pectins are removed first to prevent signal overlap, followed by alkali extraction of xylan.

Reagents:

  • Extraction Buffer 1: 50 mM CDTA, pH 7.5.[6][7]

  • Extraction Buffer 2: 4M NaOH + 1% (w/v) NaBH

    
     (Borohydride prevents peeling reactions).
    

Steps:

  • Pectin Removal: Add 500

    
    L of CDTA buffer  to 10 mg AIR. Shake at room temperature (RT) for 2 hours.
    
  • Centrifuge (3000

    
    , 10 min). Carefully remove supernatant (save if pectin profiling is desired; otherwise discard).
    
  • Xylan Extraction & De-acetylation:

    • Add 500

      
      L of 4M NaOH  to the pellet.
      
    • Crucial: Incubate for 2 hours at RT. This duration is sufficient to hydrolyze ester bonds (de-acetylation), exposing the 4-O-MeGlcA epitope.

  • Centrifuge (3000

    
    , 15 min).
    
  • Harvest: Transfer the supernatant to a fresh 96-well master plate. This contains the target hemicelluloses.

Protocol 3: Microarray Printing and Probing (CoMPP)

Objective: Immobilize polymers and probe with CCRC-M144.

  • Dilution: Create a dilution series of the NaOH extract (e.g., Neat, 1:5, 1:25) in Printing Buffer (55.2% glycerol, 44% water, 0.8% Triton X-100).[8]

  • Printing: Use a piezoelectric non-contact printer (e.g., Arrayjet) to spot samples onto nitrocellulose-coated glass slides .

    • Note: Nitrocellulose is essential; xylans do not bind well to standard glass or polystyrene.

  • Blocking: Incubate slides in PBS + 5% (w/v) Low-Fat Milk powder (MPBS) for 1 hour.

  • Primary Antibody:

    • Dilute CCRC-M144 (or M145) 1:10 in MPBS.

    • Apply to slide and incubate for 2 hours at RT.

  • Washing: Wash 3

    
     5 mins in PBS.
    
  • Secondary Antibody:

    • Apply Anti-Mouse IgG (or appropriate host) conjugated to Alkaline Phosphatase (AP) or a fluorophore (e.g., AlexaFluor 647). Dilute 1:5000.

    • Incubate 1 hour.

  • Detection:

    • For AP: Develop with NBT/BCIP substrate until dark purple spots appear. Scan with a flatbed scanner.

    • For Fluorescence: Scan with a microarray laser scanner (e.g., GenePix).

Part 4: Data Interpretation & Troubleshooting

Quantification Logic

Data is typically extracted as "Spot Signal Intensity" (0–65535 for 16-bit TIFFs).

Normalization Formula: Since extraction efficiency varies, normalize the specific signal (CCRC-M144) against a general xylan backbone probe (LM10 or CCRC-M138) or total sugar yield (via phenol-sulfuric acid assay on the extract).



Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Signal (CCRC-M144) Epitope masked by acetylation.Ensure NaOH extraction is at least 4M and >1 hour.
High Background Non-specific protein binding.Increase Blocking Milk conc. to 5% or use BSA.
Spot "Donuts" Printing buffer incompatibility.Ensure glycerol content is ~55% to prevent evaporation rings.
Signal in CDTA Fraction Pectin-Xylan cross-linking.Some xylan may be pulled out with pectin.[9] Analyze both fractions.
Molecular Interaction Diagram

Molecular_Interaction cluster_Native Native Xylan (In Muro) cluster_Treated After NaOH Treatment Xyl1 Xylan Backbone MeGlcA1 4-O-MeGlcA Xyl1->MeGlcA1 Ac1 Acetyl Group (Steric Block) Xyl1->Ac1 Xyl2 Xylan Backbone MeGlcA2 4-O-MeGlcA (Exposed) Xyl2->MeGlcA2 Ab CCRC-M144 mAb Ab->MeGlcA2 Specific Binding Arrow Saponification (4M NaOH) cluster_Treated cluster_Treated cluster_Native cluster_Native

Caption: Figure 2. Mechanism of epitope exposure. NaOH treatment removes acetyl groups (yellow), allowing CCRC-M144 (blue) to bind the 4-O-MeGlcA target (red).

References

  • Moller, I., et al. (2007). "High-throughput screening of monoclonal antibodies against plant cell wall glycans by hierarchical clustering of their carbohydrate microarray binding profiles." Glycoconjugate Journal.

  • Ruprecht, C., et al. (2017).[5][7] "A Synthetic Glycan Microarray Enables Epitope Mapping of Plant Cell Wall Glycan-Directed Antibodies." Plant Physiology. (Defines CCRC-M144 specificity for 4-O-MeGlcA).

  • Avci, U., et al. (2023).[2][5][10] "Monoclonal antibodies against methyl glucuronoxylan epitopes for understanding xylan structure and modification." Turkish Journal of Botany.

  • Pattathil, S., et al. (2010).[5] "A comprehensive toolkit of plant cell wall glycan-directed monoclonal antibodies." Plant Physiology.

  • Urbanowicz, B.R., et al. (2012).[2] "4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein."[1][2] Proceedings of the National Academy of Sciences.

Sources

Derivatization of Methyl 4-O-methyl-D-glucuronate for gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling of Methyl 4-O-methyl-D-glucuronate

Abstract

This compound is a critical diagnostic marker for the structural elucidation of glucuronoxylans (hemicellulose) and the metabolic profiling of acidic drug conjugates. Due to its polar nature (hydroxyl and carboxyl moieties) and thermal instability, direct Gas Chromatography (GC) analysis is impossible. This guide details the Methanolysis-Silylation workflow, the industry "Gold Standard" for stabilizing this analyte. We focus on converting the target into its volatile Trimethylsilyl (TMS) ether methyl glycoside form, ensuring separation of anomers and precise quantification against internal standards.

Chemical Basis & Reaction Mechanism

The analysis relies on a two-step chemical modification to render the molecule volatile and thermally stable.

  • Methanolysis (if starting from polymer/acid): Acid-catalyzed methanolysis cleaves glycosidic bonds and esterifies the C6 carboxyl group, fixing the molecule as a Methyl Glycoside Methyl Ester . This prevents lactonization and ring-opening degradation.

  • Silylation (The Core Derivatization): The free hydroxyl groups at C2 and C3 (and C1 if not glycosidically bound) are end-capped with trimethylsilyl (TMS) groups.

Why this approach?

  • Target Specificity: 4-O-methylation at C4 blocks the formation of 1,4-lactones, a common interference in unsubstituted glucuronic acid analysis.

  • Stereochemical Preservation: Methanolysis preserves the

    
     and 
    
    
    
    anomeric ratios, providing a "fingerprint" chromatogram (typically 2-4 peaks per uronic acid due to pyranose/furanose equilibrium).
Reaction Scheme Visualization

G Substrate 4-O-Methyl-D-Glucuronic Acid (in Xylan or Free Acid) Reagent1 2M HCl in MeOH (100°C, 3h) Substrate->Reagent1 Intermediate This compound (Methyl Glycoside form) Reagent1->Intermediate Methanolysis (Esterification + Glycosidation) Reagent2 HMDS + TMCS + Pyridine (Silylation) Intermediate->Reagent2 Product TMS-Methyl 4-O-Methyl-D-Glucuronate (Volatile Derivative) Reagent2->Product Silylation (C2/C3 -OH Capping)

Figure 1: Reaction pathway converting the polar acid into a volatile TMS-ether ester derivative suitable for GC-MS.

Experimental Protocol

Reagents & Equipment
  • Silylation Reagent: Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in Pyridine (Kit available as Tri-Sil or prepared 2:1:10 v/v/v).

    • Alternative: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Less odorous, but HMDS is more robust for uronic acids).

  • Methanolysis Reagent: 2M HCl in anhydrous Methanol (freshly prepared).

  • Internal Standard (ISTD): Sorbitol or myo-Inositol (1 mg/mL in MeOH).

  • Solvent: n-Hexane (GC grade).

Step-by-Step Workflow

Step 1: Sample Preparation & Drying (CRITICAL) Moisture is the enemy of silylation.

  • Aliquot sample (1–5 mg of xylan or 100 µg of pure standard) into a pear-shaped glass vial.

  • Add 100 µL of Internal Standard Solution .

  • Evaporate to absolute dryness under a stream of Nitrogen (

    
    ) at 40°C.
    
  • Validation Check: Ensure no visible droplets remain. Vacuum dessicate for 30 mins if unsure.

Step 2: Acid Methanolysis (Generation of Methyl Ester) Skip this step if starting with the pure Methyl Ester standard.

  • Add 2 mL of 2M HCl/MeOH .

  • Flush headspace with

    
     and cap tightly (Teflon-lined screw cap).
    
  • Incubate at 100°C for 3–5 hours .

  • Cool to room temperature.

  • Neutralize by adding Pyridine (approx. 200 µL) until pH is neutral/slightly basic.

  • Evaporate to dryness under

    
     at 45°C.
    

Step 3: Silylation (Derivatization)

  • To the dried residue, add 300 µL of Silylation Reagent (HMDS/TMCS/Pyridine).

  • Vortex vigorously for 30 seconds to dissolve the residue.

  • Incubate at 60°C for 30 minutes (or Overnight at Room Temp).

    • Note: Heat ensures sterically hindered hydroxyls are derivatized.

  • Cool sample. Add 1 mL of n-Hexane and 0.5 mL of DI water .

  • Vortex and centrifuge (3000 rpm, 2 min). The water extracts excess reagent and salts.

  • Transfer the upper organic layer (Hexane) to a GC vial with a glass insert.

GC-MS Instrumentation Parameters
ParameterSettingRationale
Column DB-1 or DB-5MS (30m x 0.25mm x 0.25µm)Non-polar phases separate TMS sugars best based on boiling point/size.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS sensitivity.
Inlet Splitless (1 min) or Split 1:10; 260°CSplitless for trace analysis; Split for high conc. to prevent overload.
Oven Program 100°C (1 min)

4°C/min

280°C (5 min)
Slow ramp required to separate

and

anomers of uronic acids.
Transfer Line 280°CPrevents condensation of high-boiling uronic derivatives.
MS Source EI Mode (70 eV), 230°CStandard ionization for spectral library matching.
Scan Range m/z 50 – 650Captures high mass TMS fragments.

Data Analysis & Validation

Chromatographic Profile

Unlike simple glucose, this compound will appear as two primary peaks (and potentially two minor ones) due to anomerization during methanolysis:

  • Methyl 4-O-methyl-

    
    -D-glucopyranosiduronate (Major Peak) 
    
  • Methyl 4-O-methyl-

    
    -D-glucopyranosiduronate (Minor Peak) 
    

Note: The 4-O-methyl group prevents furanose ring formation to some extent compared to unsubstituted glucuronic acid, simplifying the chromatogram.

Mass Spectral Identification (EI Fragmentation)

Look for these diagnostic ions to validate the peak identity:

  • m/z 201: Characteristic of the pyranose ring fragmentation.

  • m/z 217: Common to TMS-sugars (cleavage of C2-C3 / C3-C4).

  • [M-15]+: Loss of a methyl group from a TMS moiety (High mass region).

  • [M-59]+: Loss of the carboxymethyl group (-COOMe), specific to methyl esters of uronic acids.

Quantification Logic

Use the Internal Standard (ISTD) method for self-validation.



  • RF (Response Factor): Must be determined by running a pure standard of 4-O-methyl-D-glucuronic acid alongside the ISTD.

  • Summation: You must sum the areas of the

    
     and 
    
    
    
    peaks to get the total concentration.

Troubleshooting & Quality Control

Diagnostic Workflow

QC Start Issue: Low/No Peak Area Check1 Check Reagent Color (Should be clear/light yellow) Start->Check1 Check2 Check Moisture (Did white precipitate form?) Check1->Check2 Color OK Action1 Re-dry Sample Use fresh HMDS Check2->Action1 Yes (Precipitate = Water) Action2 Check Inlet Liner (Dirty liner degrades TMS) Check2->Action2 No Precipitate

Figure 2: Troubleshooting decision tree for failed derivatization.

  • Ghost Peaks: If you see peaks at regular intervals (m/z 73, 147, 207, 281...), this is column bleed or septum bleed.

  • Incomplete Derivatization: Appearance of broad, tailing peaks indicates -OH groups were not fully silylated. Increase reaction time or use fresh reagents.

References

  • Sundberg, A., et al. (1996).[1] "Determination of hemicelluloses and pectins in wood and pulp fibers by acid methanolysis and gas chromatography." Nordic Pulp & Paper Research Journal.

  • Chong, S. L., et al. (2013).[1] "Acid methanolysis and GC-MS analysis of hemicelluloses." Bio-protocol.

  • Puls, J., et al. (2007). "An improved methodology for the quantification of uronic acid units in xylans and other polysaccharides." Carbohydrate Research.

  • Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry.

Sources

Using HPAEC-PAD for quantification of methylated uronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Methylated Uronic Acids via HPAEC-PAD

Abstract

Methylated uronic acids, particularly 4-O-methyl-D-glucuronic acid (MeGlcA), are critical structural motifs in plant hemicelluloses (glucuronoxylans) and emerging algal polysaccharide drug conjugates. Their accurate quantification is notoriously difficult due to their resistance to acid hydrolysis and lack of UV chromophores. This guide details a validated HPAEC-PAD protocol that overcomes these limitations. Unlike standard HPLC, which relies on refractive index (low sensitivity) or pre-column derivatization (complex), HPAEC-PAD utilizes the weak acidity of carbohydrates at high pH for anion-exchange separation, coupled with direct electrochemical detection.

Part 1: The Physicochemical Basis (The "Why")

To master this protocol, one must understand the separation mechanism. Uronic acids are sugar acids with a carboxylic acid group at C6.

  • Ionization: At pH > 12 (using NaOH eluent), the hydroxyl groups of neutral sugars are partially ionized (

    
    ), but the carboxyl group of uronic acids is fully ionized (
    
    
    
    ).
  • Separation Logic:

    • Neutral Sugars: Elute early (weak interaction with anion exchange resin).

    • Uronic Acids: Bind strongly due to the negative charge on the carboxylate. They require a "pusher" ion (Acetate) to displace them from the column.

    • Methylation Effect: The 4-O-methyl group on MeGlcA increases steric bulk and hydrophobicity while removing a potential hydrogen-bonding hydroxyl. Counter-intuitively to some reversed-phase logic, in HPAEC, MeGlcA typically elutes earlier than non-methylated GlcA on standard columns (e.g., CarboPac PA200) because the methyl group interferes with the optimal binding geometry required for the strong anion-exchange interaction [1].

Part 2: Sample Preparation (The Critical Failure Point)

The most common error in uronic acid analysis is degradation during hydrolysis. Uronic acid glycosidic bonds are highly resistant to acid hydrolysis, yet the released free acids degrade rapidly under the same harsh conditions.

Recommended Protocol: Acid Methanolysis (High Fidelity) This method converts uronic acids into stable methyl glycosides during cleavage, preventing degradation.

Workflow Diagram (Graphviz):

MethanolysisWorkflow cluster_mechanism Mechanism of Stabilization Sample Biomass/Sample (Dry Powder) Meth Acid Methanolysis (2M HCl in MeOH, 80°C, 16h) Sample->Meth Depolymerization Dry Evaporation (N2 Stream) Meth->Dry Remove MeOH TFA Mild Hydrolysis (2M TFA, 121°C, 1h) Dry->TFA Cleave Methyl Glycosides Neut Neutralization (Dry & Re-dissolve) TFA->Neut Remove TFA HPAEC HPAEC-PAD Injection Neut->HPAEC Analyze

Figure 1: Acid Methanolysis workflow. This two-step process protects the uronic acid moiety as a methyl ester/glycoside during the initial breakdown of the polymer backbone.

Step-by-Step Protocol:

  • Methanolysis: Weigh 10 mg dry sample into a pressure tube. Add 2 mL of 2 M HCl in anhydrous methanol. Incubate at 80°C for 16 hours.

  • Drying: Evaporate methanol under a nitrogen stream at 40°C.

  • TFA Hydrolysis: Add 2 mL of 2 M Trifluoroacetic acid (TFA) to the residue. Incubate at 121°C for 1 hour. (This hydrolyzes the methyl glycosides formed in step 1 back to free acids).

  • Final Drying: Evaporate TFA under nitrogen.

  • Reconstitution: Dissolve in 10 mL deionized water (18.2 MΩ·cm). Filter through a 0.22 µm nylon filter (Do not use cellulose acetate, which may leach sugars).

Part 3: Instrumental Method (HPAEC-PAD)

System Requirements:

  • System: Dionex ICS-5000+ or ICS-6000 (or equivalent) with quaternary pump.

  • Detector: Electrochemical Detector with Gold Working Electrode and Ag/AgCl Reference Electrode.

  • Column: Dionex CarboPac PA200 (3 x 250 mm) is preferred for uronic acids due to high resolution [1].

    • Alternative: CarboPac PA1 (4 x 250 mm) – The "Workhorse," but requires careful gradient optimization for MeGlcA/GlcA separation.

Eluents:

  • Eluent A: Deionized Water (18.2 MΩ·cm, degassed).

  • Eluent B: 200 mM NaOH (Carbonate-free).

  • Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.

Gradient Program (CarboPac PA200): Flow Rate: 0.4 mL/min (PA200) or 1.0 mL/min (PA1)

Time (min)% A (Water)% B (200mM NaOH)% C (1M NaOAc)ConditionDescription
0.0 50500100mM NaOHEquilibration / Neutral Sugar Elution
10.0 50500100mM NaOHEnd of Neutral Sugar Window
10.1 05050~500mM NaOAcStep Gradient to elute Uronic Acids
25.0 05050~500mM NaOAcUronic Acid Elution Window
25.1 001001M NaOAcColumn Wash (Remove Carbonates)
30.0 001001M NaOAcEnd Wash
30.1 50500100mM NaOHRe-equilibration (Critical)
45.0 50500100mM NaOHReady for Next Injection

Note: For high-resolution separation of MeGlcA and GlcA, a shallower gradient of NaOAc (e.g., 50 mM to 200 mM over 20 mins) is superior to a step gradient.

Waveform (Standard Carbohydrate Quad):

  • Time 0.00s: +0.10 V (Integration start at 0.20s, end at 0.40s)

  • Time 0.41s: -2.00 V (Cleaning)

  • Time 0.42s: +0.60 V (Oxide formation)

  • Time 0.43s: -0.10 V (Reduction)

Part 4: Data Analysis & Validation

Elution Order (Typical on CarboPac PA200/PA1):

  • Neutral Sugars (Fucose < Arabinose < Galactose < Glucose < Xylose < Mannose) [Void to ~8 min]

  • 4-O-Methyl-D-Glucuronic Acid (MeGlcA) [~12-15 min]

  • D-Glucuronic Acid (GlcA) [~16-20 min]

  • D-Galacturonic Acid (GalA) [~20-24 min]

Citation Support: Recent protocols confirm that MeGlcA elutes before GlcA on anion exchange columns due to the hydrophobic modulation of the ionic interaction [1].

Quantification:

  • External Standard: Use commercially available 4-O-methyl-D-glucuronic acid (e.g., from Carbosynth or Sigma).

  • Response Factors: PAD response is not universal.[1] You cannot use the GlcA response factor for MeGlcA. The methyl group alters the oxidation kinetics at the gold electrode.

  • Linearity:

    
     is expected over 0.5 – 50 mg/L range.
    

Part 5: Troubleshooting (The "Gotchas")

IssueCauseSolution
Drifting Retention Times Carbonate contamination in NaOH eluent. Carbonate is a divalent anion (

) that acts as a strong pusher, shortening retention times.[2]
Use 50% w/w NaOH stock (low carbonate) and keep eluents under Helium or Nitrogen blanket.
Loss of MeGlcA Peak Over-hydrolysis.Reduce TFA hydrolysis time or switch to Methanolysis protocol (Part 2).
Baseline Dip at Gradient Acetate/Hydroxide mismatch.Ensure the NaOH concentration is constant during the Acetate gradient (e.g., maintain 100mM NaOH throughout).
Spiking Noise Trapped gas or dirty electrode.Degas eluents thoroughly. Polish the Gold electrode if background > 50 nC.

References

  • Determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid. Source: BMC Biotechnology (2024).[3] Describes the specific gradient optimization for separating MeGlcA and GlcA, confirming elution order. URL:[Link]3]

  • Determination of Structural Carbohydrates and Lignin in Biomass. Source: NREL (National Renewable Energy Laboratory). The gold standard for acid hydrolysis protocols (TP-510-42618). URL:[Link]

  • Rapid Determination of Uronic Acids from Plant Cell Walls. Source: Bio-protocol (2016).[4] Details the "One-step two-step" hydrolysis method to prevent degradation. URL:[Link]

Sources

Troubleshooting & Optimization

Improving recovery yields of 4-O-methyl-D-glucuronic acid in methanolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Recovery Yields for Acidic Hemicellulose Sugars

Ticket ID: #METH-4OMG-OPT Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary

You are experiencing low recovery yields of 4-O-methyl-D-glucuronic acid (4-O-MeGlcA) during acid methanolysis. This is a known kinetic bottleneck in carbohydrate analysis. Unlike neutral sugars (xylose, glucose), 4-O-MeGlcA possesses a carboxylic acid moiety that stabilizes the glycosidic bond, making it significantly more resistant to cleavage. Furthermore, once released, uronic acids are thermodynamically unstable and prone to decarboxylation or lactonization if conditions are too harsh.

This guide provides a self-validating protocol to balance depolymerization kinetics against degradation thermodynamics , ensuring maximum recovery from glucuronoxylan-rich matrices.

Module 1: The "Golden Standard" Protocol

Before troubleshooting, verify your baseline method matches this optimized protocol derived from Sundberg et al. (1996) and Bertaud et al. (2002).

Reagents & Preparation
  • Anhydrous Methanol: Water content must be <0.05%.

  • Acid Reagent (2 M HCl in MeOH):

    • Preferred Method: Dropwise addition of Acetyl Chloride to cold anhydrous methanol. This generates anhydrous HCl in situ and consumes trace moisture.

    • Reaction:

      
      
      
  • Internal Standard: Sorbitol or Resorcinol (0.1 mg/mL).

Step-by-Step Workflow
  • Sample Prep: Weigh 10 mg of dry sample (freeze-dried is best) into a pressure-resistant screw-cap tube.

  • Methanolysis: Add 2 mL of 2 M HCl/MeOH .

  • Digestion: Incubate at 100°C for 3 to 4 hours .

    • Note: Neutral sugars release in <2 hours. 4-O-MeGlcA requires 3+ hours.[1]

  • Neutralization: Add pyridine to neutralize HCl.

  • Silylation: Dry the sample under

    
    , then add HMDS/TMCS (2:1) or BSTFA to derivatize for GC.
    

Module 2: Troubleshooting Guide

Issue 1: Yields are consistently below 50%

Diagnosis: Incomplete Depolymerization (Kinetic Trap). The


 linkage between 4-O-MeGlcA and the xylan backbone is hyper-stable. Standard hydrolysis (100°C, 2h) leaves the uronic acid attached to xylose (aldobiouronic acid dimers), which do not elute in the monosaccharide window on GC.

Corrective Action:

  • Increase Time, Not Temperature: Increasing temperature >100°C accelerates degradation faster than cleavage. Extend reaction time to 4 or 5 hours .

  • The "Bertaud" Optimization:

    • Conduct a time-course study (1h, 3h, 5h).

    • Plot the yield of Xylose (fast release) vs. 4-O-MeGlcA (slow release).

    • Target: The point where Xylose degradation begins is usually the peak yield for 4-O-MeGlcA.

Issue 2: Chromatograms show "noisy" baselines or missing peaks

Diagnosis: Moisture Contamination or Lactonization. Water is the enemy. If water is present, the reaction shifts from methanolysis (forming stable methyl glycosides) to hydrolysis (forming free reducing sugars). Free uronic acids degrade rapidly into furans and humins (dark precipitate).

Corrective Action:

  • Switch to Acetyl Chloride: Do not bubble HCl gas. Use the acetyl chloride method to generate the reagent.[2][3] It actively scavenges water.

  • Check the Vacuum Step: When drying the sample before silylation, ensure no residual acid remains. Residual HCl interferes with the silylation reagents (HMDS/BSTFA), leading to incomplete derivatization and "tailing" peaks.

Issue 3: Peak Identification is Difficult (Multiple Peaks)

Diagnosis: Anomeric Equilibrium. Methanolysis destroys the anomeric center's specificity. 4-O-MeGlcA will appear as two distinct peaks (


 and 

methyl glycosides) on the GC chromatogram.

Corrective Action:

  • Summation Rule: You must integrate both the

    
     and 
    
    
    
    peaks and sum their areas to calculate the total concentration.
  • Mass Spec Verification: Look for the characteristic fragmentation of uronic acid methyl esters (m/z 201, 217 for silylated derivatives).

Module 3: Data Visualization & Logic

Figure 1: The Methanolysis Kinetic Balance

Caption: The opposing forces of release vs. degradation. Optimal recovery exists in a narrow time window.

MethanolysisKinetics Polysaccharide Hemicellulose (Glucuronoxylan) Intermediate Aldobiouronic Acid (Dimer) Polysaccharide->Intermediate Fast (HCl/MeOH) Target 4-O-MeGlcA (Methyl Glycoside) Intermediate->Target Slow (Rate Limiting) Degradation Degradation Products (Furans/Humins) Target->Degradation Over-exposure (>4h or H2O present)

Figure 2: Experimental Workflow Decision Tree

Caption: Step-by-step decision matrix for maximizing uronic acid recovery.

Workflow Start Start: Dry Sample (10mg) Reagent Add 2M HCl/MeOH (Made via Acetyl Chloride) Start->Reagent Reaction Incubate 100°C Reagent->Reaction CheckTime Time Selection? Reaction->CheckTime Short 2 Hours CheckTime->Short Standard Long 4 Hours CheckTime->Long Optimized for Uronic Acids ResultShort High Neutral Sugar Yield Low Uronic Acid Yield Short->ResultShort ResultLong Optimal 4-O-MeGlcA Yield (Slight Xylose Loss) Long->ResultLong

Module 4: Comparative Data Table

VariableStandard MethanolysisOptimized for 4-O-MeGlcAWhy?
Acid Conc. 1 M HCl2 M HCl Higher proton density needed to cleave the stabilized uronic acid bond.
Temperature 85°C100°C Activation energy for uronic acid cleavage is higher than neutral sugars.
Time 16-24 hrs (at 85°C)3-4 hrs (at 100°C) Long exposure at lower temps favors degradation; shorter, hotter shock is more selective.
Water Content < 1%< 0.05% (Strict) Water hydrolyzes the methyl ester protection, leading to rapid destruction.

FAQ: Frequently Asked Questions

Q: Can I use sulfuric acid (


) instead of HCl? 
A: No.  Sulfuric acid is non-volatile. You cannot remove it by evaporation. It requires neutralization with Barium Carbonate, which causes physical loss of uronic acids by adsorption onto the precipitate. HCl is volatile and can be removed or neutralized with pyridine/liquid phases.

Q: Why do I see a peak for "Galacturonic Acid" when I expect "Glucuronic Acid"? A: Be careful with retention times. 4-O-MeGlcA elutes very close to Galacturonic acid derivatives on many columns (like DB-1 or HP-5). Use a Mass Spectrometer (MS) to differentiate, or run a spiked standard of authentic 4-O-MeGlcA.

Q: My sample turns black. What happened? A: Charring indicates "Humin" formation. This happens if:

  • The sample wasn't dry enough (freeze-drying is mandatory).

  • The methanol absorbed moisture from the air.

  • The temperature exceeded 105°C.

References

  • Sundberg, A., et al. (1996). "Determination of hemicelluloses and pectins in wood and pulp fibres by acid methanolysis and gas chromatography."[4] Nordic Pulp & Paper Research Journal.[4]

  • Bertaud, F., et al. (2002). "Optimization of the methanolysis of wood and pulp polysaccharides." Holzforschung.
  • Willför, S., et al. (2009). "Carbohydrate analysis of plant materials with uronic acid-containing polysaccharides—A comparison between acid hydrolysis and acid methanolysis."[5] Industrial Crops and Products.

Sources

Technical Support Center: Precision Analysis of Methyl 4-O-methyl-D-glucuronate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. You are likely here because you are analyzing hemicellulose (glucuronoxylans) from wood or plant biomass and are struggling to resolve Methyl 4-O-methyl-D-glucuronate (4-O-Me-GlcA) from other sugar derivatives.

This analyte is notoriously difficult because it does not behave like a single entity. In Gas Chromatography (GC), particularly after acid methanolysis , this single compound manifests as multiple peaks (anomers), often co-eluting with Glucuronic Acid (GlcA), Galacturonic Acid (GalA), or even neutral sugars like Glucose.

This guide moves beyond basic operation manuals to address the causality of these overlaps and provides self-validating protocols to resolve them.

Module 1: The "Ghost" Peaks (Chemistry & Derivatization)

The Problem: Users often ask, "Why do I see 3-4 peaks for one standard?" or "My calibration curve linearity is poor."

The Science: Unlike simple volatiles, uronic acids in solution undergo mutarotation. When you perform acid methanolysis (the standard Sundberg method), you are simultaneously:

  • Hydrolyzing the polysaccharide.[1][2]

  • Methylating the carboxylic acid (forming a methyl ester).

  • Methylating the anomeric hydroxyl (forming a methyl glycoside).

This process locks the sugar into a mixture of isomers:


-pyranoside, 

-pyranoside, and minor amounts of furanosides. You cannot eliminate these peaks; you must sum them. Overlap occurs when the

-anomer of 4-O-Me-GlcA co-elutes with the

-anomer of GlcA or a neutral sugar.
Derivatization Workflow

Standard Protocol: Acid Methanolysis followed by Silylation (TMS).

DerivatizationWorkflow Sample Biomass Sample (Glucuronoxylan) Methanolysis Acid Methanolysis (2M HCl/MeOH, 100°C, 3-5h) Sample->Methanolysis Depolymerization Neutralization Neutralization (Pyridine) Methanolysis->Neutralization Stop Reaction Silylation Silylation (HMDS + TMCS or BSTFA) Neutralization->Silylation Volatilization GC_Ready GC-Ready Derivative (Methyl glycoside methyl ester TMS ethers) Silylation->GC_Ready Final Product

Figure 1: Critical reaction pathway. Note that the "Methanolysis" step determines the anomeric ratio.

Module 2: Chromatographic Optimization

The Hardware Solution: If your peaks are overlapping, your stationary phase or temperature ramp is likely unsuited for the complex mixture of anomers.

Column Selection Strategy
FeatureNon-Polar (DB-1, HP-1) Polar (DB-225, SP-2330) Recommendation
Chemistry 100% Dimethylpolysiloxane50% Cyanopropylphenyl
Elution Order Neutrals

Uronic Acids
Uronic Acids

Neutrals
DB-1 is standard for methanolysis.
Separation Separates by boiling point/size.Separates by dipole moment.Use DB-225 if alditol acetates are used.
4-O-Me-GlcA Behavior Elutes before GlcA (Methyl group reduces polarity).Elutes after GlcA (often).DB-1 is preferred for MS coupling.
Temperature Programming for Resolution

A standard "fast" ramp will merge the


-anomer of 4-O-Me-GlcA with the 

-anomer of GlcA.

Optimized Protocol (DB-1 Column, 25m x 0.2mm):

  • Inject: 100°C (Hold 1 min).

  • Ramp 1: 4°C/min to 170°C (Separates neutral sugars).

  • Slow Ramp (Crucial): 1°C/min to 210°C .

    • Why? This expands the window where uronic acids elute, pulling the anomers apart.

  • Bake out: 30°C/min to 290°C.

Module 3: Spectral Deconvolution (MS)

The Software Solution: If physical separation is impossible, use Mass Spectrometry (MS) to mathematically resolve the peaks.

Mechanism: 4-O-Me-GlcA has a methoxy group at Carbon 4. GlcA has a TMS-ether at Carbon 4. This mass difference (Methyl vs. TMS) creates unique fragmentation patterns.

Deconvolution Protocol: Do not rely on the Total Ion Current (TIC). Instead, extract the following ions (Extracted Ion Chromatogram - EIC):

  • Target Ion (4-O-Me-GlcA): Look for m/z 233 or m/z 265 (characteristic of the methylated uronic acid backbone).

  • Interferent Ion (GlcA): Look for m/z 204 or m/z 217 (dominant in fully silylated sugars).

  • Quantification: Integrate the sum of the unique ion areas for all anomers of 4-O-Me-GlcA.

Troubleshooting Logic Tree

Use this flow to diagnose your specific overlap issue.

TroubleshootingTree Start Problem: Peak Overlap Detected CheckPrep Step 1: Check Derivatization Are reagents fresh? Start->CheckPrep CheckColumn Step 2: Check Column Phase Is it DB-1/HP-1? CheckPrep->CheckColumn Yes Action1 Replace Silylation Reagents (Moisture causes 'tailing' overlap) CheckPrep->Action1 No CheckTemp Step 3: Optimize Temp Is ramp >2°C/min at elution? CheckColumn->CheckTemp Yes Action2 Switch to DB-1 (Polar columns co-elute neutrals) CheckColumn->Action2 No CheckMS Step 4: MS Deconvolution Can you extract unique ions? CheckTemp->CheckMS No (Already Slow) Action3 Slow Ramp to 1°C/min (170°C - 210°C) CheckTemp->Action3 Yes (Too Fast) Action4 Use EIC (m/z 233/265) Quantify specific mass CheckMS->Action4

Figure 2: Step-by-step diagnostic process for resolving peak overlap.

Frequently Asked Questions (FAQ)

Q1: Why does my 4-O-Me-GlcA standard have a different retention time than the literature?

  • Answer: Check your derivatization. If you used acid hydrolysis followed by alditol acetate reduction, the retention time will be completely different from the acid methanolysis method. Methanolysis produces methyl glycosides (earlier eluting); Alditol acetates elute later. Ensure you are comparing identical protocols [1].

Q2: I see two peaks for 4-O-Me-GlcA. Which one do I integrate?

  • Answer: Both. These are the

    
     and 
    
    
    
    anomers. Their ratio is determined by the methanolysis equilibrium. Integrating only one will result in a ~40-60% underestimation of the concentration. Sum the areas of all peaks associated with the analyte [2].

Q3: Can I use a polar column (e.g., DB-225) to fix the overlap?

  • Answer: Proceed with caution. While polar columns separate alditol acetates well, for methanolysis products, they often cause the uronic acids to co-elute with the abundant neutral sugars (like Glucose/Mannose), making the problem worse. The non-polar DB-1/HP-1 is generally superior for this specific separation [3].

Q4: My baseline rises significantly near the uronic acid peaks. Is this interference?

  • Answer: This is likely "column bleed" or excess silylation reagent (HMDS/TMCS). Uronic acids elute at higher temperatures (200°C+). Ensure your column is conditioned and you are not injecting excess derivatizing agent. A rising baseline can mask the smaller 4-O-Me-GlcA peaks.

References

  • Sundberg, A., et al. (1996). Determination of hemicelluloses and pectins in wood and pulp fibres by acid methanolysis and gas chromatography. Nordic Pulp & Paper Research Journal.

  • Willför, S., et al. (2009). Carbohydrate analysis of plant materials with uronic acid-containing polysaccharides – A comparison between different hydrolysis and subsequent chromatographic analytical techniques. Industrial Crops and Products.

  • Chong, S.L., et al. (2013). Acid methanolysis: An analytical tool for estimating the proportions of different pulp types in deinked pulp or recovered paper.[2] TAPPI Journal.

Sources

Technical Support Center: Optimizing Silylation of Methyl 4-O-methyl-D-glucuronate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Challenge

Researchers analyzing hemicelluloses (specifically xylans) frequently encounter 4-O-methyl-D-glucuronic acid . To analyze this via GC-MS, it must be volatilized.[1] The specific derivative Methyl 4-O-methyl-D-glucuronate implies the carboxyl group (C6) is esterified, but the anomeric center (C1) may remain free or glycosylated depending on your pretreatment.

The Critical Failure Point: Uronic acids are prone to intramolecular lactonization (forming lactones between C6 and C3/C1) under acidic conditions. This creates complex chromatograms with multiple, unquantifiable peaks.

The Solution: A robust two-step strategy:

  • Methanolysis: Locks the carboxyl group as a methyl ester and the anomeric center as a methyl glycoside.

  • Silylation: Blocks the remaining hydroxyls (C2, C3) with trimethylsilyl (TMS) groups using catalyzed BSTFA.

Standard Operating Procedure (SOP)

Reagent Selection Strategy

We prioritize BSTFA + 1% TMCS over the traditional HMDS/Pyridine method.

  • Why? HMDS produces ammonium salts (white precipitate) that clog syringe needles and liners. BSTFA byproducts are volatile, keeping the injector port clean.

  • Catalyst: The 4-O-methyl group at C4 induces steric hindrance on the neighboring C3 hydroxyl. The addition of 1% TMCS (Trimethylchlorosilane) is mandatory to drive the reaction to completion.

The Protocol: High-Efficiency Silylation

Pre-requisite: Sample must be the methyl ester/methyl glycoside form (via acid methanolysis).

  • Drying (CRITICAL):

    • Evaporate sample to absolute dryness under a stream of Nitrogen (

      
      ) at 40°C.
      
    • Pro-Tip: Add 50

      
      L of anhydrous acetone and re-evaporate to azeotrope trace water.
      
  • Reconstitution:

    • Add 50

      
      L of anhydrous Pyridine .
      
    • Function: Acts as a solvent and acid scavenger.

  • Derivatization:

    • Add 100

      
      L of BSTFA + 1% TMCS .
      
    • Stoichiometry: Ensure at least a 10:1 molar excess of reagent to active protons.

  • Reaction:

    • Cap vial tightly (PTFE-lined cap).

    • Incubate at 70°C for 45 minutes .

    • Note: Uronic acids require higher energy than neutral sugars (usually 60°C/30min) due to the electron-withdrawing carboxyl ester.

  • Injection:

    • Inject 1

      
      L directly into GC-MS (Split mode 1:10 to 1:50 depending on concentration).
      

Workflow Visualization

SilylationWorkflow Sample Crude Sample (Hemicellulose/Pectin) Methanolysis Acid Methanolysis (2M HCl/MeOH, 100°C) Sample->Methanolysis Depolymerization Drying N2 Evaporation (Remove ALL Water) Methanolysis->Drying Methyl Ester Formation Silylation Silylation (BSTFA + 1% TMCS, 70°C) Drying->Silylation Anhydrous Conditions Silylation->Drying Troubleshoot: Moisture detected GCMS GC-MS Analysis (Quantification) Silylation->GCMS Volatile Derivatives

Caption: Figure 1. Optimized workflow for converting uronic acid polymers into volatile silyl derivatives. Note the critical drying step before reagent addition.

Troubleshooting Center (FAQs)

Category: Chromatographic Anomalies

Q: I see multiple peaks for this compound. Is my sample impure?

  • Diagnosis: Likely Anomerization .

  • Explanation: Even as a methyl ester, if the anomeric carbon (C1) is not glycosylated (locked), it will mutarotate between

    
     and 
    
    
    
    forms during the initial dissolution. Furthermore, silylation traps these forms.[2]
  • Result: You will typically see two distinct peaks (

    
    -pyranoside and 
    
    
    
    -pyranoside).
  • Action: Sum the areas of both peaks for quantification. If you see 4+ peaks, you may have lactonization (insufficient methanolysis) or furanose ring forms.

Q: My peaks are tailing significantly.

  • Diagnosis: Active Hydroxyls (Incomplete Derivatization).

  • Mechanism: The silyl group is not attaching to the sterically hindered C3 position, leaving an -OH group that interacts with the GC column stationary phase (silanol activity).

  • Action:

    • Increase reaction time to 60 minutes.

    • Ensure you are using fresh BSTFA + 1% TMCS. TMCS is volatile and degrades over time; without this catalyst, hindered sites won't react.

Category: Reaction Failures

Q: The reaction mixture turned cloudy/white immediately.

  • Diagnosis: Moisture Contamination .

  • Mechanism: Silylating reagents hydrolyze instantly upon contact with water:

    
    
    The white precipitate is likely hydrolyzed silanols or ammonium salts (if HMDS was used).
    
  • Action: Abort the injection. Re-dry the sample using the acetone azeotrope method (see Protocol Step 1). Ensure pyridine is stored over KOH pellets or molecular sieves.

Q: My derivative degrades while waiting in the autosampler.

  • Diagnosis: Hydrolytic Instability .

  • Explanation: Uronic acid derivatives are more sensitive to moisture than neutral sugars. Septa in autosampler vials can allow ambient humidity ingress after perforation.

  • Action: Analyze within 12 hours of preparation. If long queues are necessary, use a "sandwich" injection method or ensure the vial caps are high-quality PTFE/Silicone.

Comparative Data: Reagent Performance

FeatureBSTFA + TMCSHMDS + TMCS + PyridineMSTFA
Reactivity High (Good for hindered OH)ModerateHigh (Most volatile)
Byproducts Volatile (Clean chromatogram)Precipitate (

)
Volatile
Moisture Tolerance LowModerateLow
Recommended For Uronic Acid Esters General SugarsTrace Analysis

References

  • Sweeley, C. C., et al. (1963). Gas-Liquid Chromatography of Trimethylsilyl Derivatives of Sugars and Related Substances. Journal of the American Chemical Society.[3] Link

  • Chong, S. L., et al. (2013). Acidolysis of wood hemicelluloses and analysis of the resulting sugars.[4] BioResources. Link

  • Sigma-Aldrich. (2023). Silylation Reagents for GC: Technical Bulletin. Link

  • Sundberg, A., et al. (1996). Determination of hemicelluloses and pectins in wood and pulp fibers by acid methanolysis and gas chromatography. Nordic Pulp & Paper Research Journal. Link

Sources

Troubleshooting baseline noise in NMR spectra of methylated uronates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Baseline Noise & Distortion Ticket ID: NMR-URONATE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Rolling Hills" of Quantitative NMR

Welcome to the Advanced NMR Support Center. You are likely here because your methylated uronate spectra—critical for determining degree of methylation (DOM) or substitution patterns—are suffering from baseline distortions.

In carbohydrate analysis, particularly with methylated uronates (e.g., pectin derivatives, glycosaminoglycans), a flat baseline is not aesthetic; it is quantitative necessity . A rolling baseline in the 3.0–4.0 ppm region (where methoxy and ring protons reside) introduces integration errors that can skew your structural calculations by 5–15%.

This guide moves beyond basic "phase correction" and treats the spectrometer, sample, and processing as an interconnected ecosystem.

Module 1: Diagnostic Triage (Start Here)

Before adjusting parameters, identify the shape of your noise. Use this logic flow to determine the root cause.

TroubleshootingLogic Start START: Analyze Baseline Defect Q1 Is the baseline 'Rolling' (Sinusoidal/Wavy)? Start->Q1 Q2 Is the baseline 'Smiling' or 'Frowning' (U-shaped)? Q1->Q2 No Cause1 Acoustic Ringing / Dead Time Corruption Q1->Cause1 Yes Q3 Is the noise random/spiky (Low S/N)? Q2->Q3 No Cause2 First Point Scaling / Pulse Breakthrough Q2->Cause2 Yes Cause3 Paramagnetic Impurity / Viscosity Q3->Cause3 Yes Sol1 Apply Backward Linear Prediction (BLP) Cause1->Sol1 Sol2 Adjust Pre-scan Delay (DE) & Phase Correction Cause2->Sol2 Sol3 Chelation (EDTA) or Temp Increase Cause3->Sol3

Figure 1: Diagnostic Logic Tree for isolating the source of baseline distortion.

Module 2: Sample Preparation (The Chemistry)

The Issue: Methylated uronates are often viscous and prone to carrying paramagnetic contaminants (Fe, Cu) from the methylation catalysts or purification resins.

FAQ: Why is my baseline broad and noisy despite long scan times?

A: You are likely fighting T2 relaxation caused by viscosity or paramagnetic impurities.

  • Viscosity: Large polysaccharides tumble slowly, causing rapid T2 decay and broad lines. This "broadness" is often mistaken for baseline noise.

  • Paramagnetics: Trace metals (even ppb levels) act as relaxation sinks, broadening signals and preventing a stable lock.[1]

Protocol: The "Clean-Ex" Sample Prep

Standard Operating Procedure for High-Resolution Uronate NMR

StepActionTechnical Rationale
1. Chelation Treat sample with Chelex-100 resin or add trace EDTA-d12.Removes paramagnetic ions (Fe³⁺, Cu²⁺) that cause line broadening [1].
2. Lyophilization Repeat D₂O exchange 3x (freeze-dry).Removes exchangeable protons (OH) that cause rolling background signals.
3. Dissolution Dissolve in 0.6 mL solvent. Do not vortex vigorously. Vortexing creates microbubbles (magnetic susceptibility mismatch) leading to poor shimming.
4. Temperature Acquire at 40°C - 50°C (if stable).Reduces viscosity, sharpening lines and flattening the baseline by narrowing the T2 distribution [2].
5. Filtration Filter through 0.2 µm PTFE directly into the tube.Removes particulates that distort magnetic field homogeneity.[1][2]

Module 3: Acquisition Parameters (The Physics)

The Issue: "Acoustic Ringing." Low-frequency probes (often used for ¹³C or nuclei other than ¹H) and even ¹H probes can suffer from acoustic ringing, where the probe coil vibrates after the pulse. This mechanical vibration registers as a rolling baseline in the frequency domain.

Troubleshooting Guide: Acoustic Ringing & Dead Time

Symptom: A sinusoidal wave runs through the entire spectrum. Root Cause: The first few data points of the Free Induction Decay (FID) are corrupted by the pulse ring-down or receiver dead time.

The Fix: Backward Linear Prediction (BLP) Do not simply cut the first few points (left shifting), as this destroys phase information. Instead, use BLP to mathematically reconstruct the corrupted points.

Step-by-Step BLP Implementation (TopSpin/Mnova):

  • Inspect FID: Zoom into the very start (time = 0). Look for non-exponential decay or "clipping" in the first 4-8 points.

  • Set Basis Points: Use the "good" data (e.g., points 10–100) to train the prediction algorithm.

  • Predict: Back-calculate points 0–8.

  • Result: The rolling baseline in the spectrum should vanish instantly upon Fourier Transform.

Expert Insight: For methylated uronates, the methyl singlets are sharp. If you use aggressive window functions (exponential multiplication) to hide noise, you will broaden these singlets and lose resolution between different methylation sites (e.g., C-2 vs C-3 O-Me). Use Gaussian window functions for resolution enhancement instead.

Module 4: Post-Processing (The Math)

The Issue: Solvent suppression artifacts. If your methylated uronate is water-soluble (D₂O), residual HDO signals require suppression. Standard presaturation can transfer saturation to your uronate ring protons via chemical exchange, distorting the baseline near 4.7 ppm.

Comparison: Solvent Suppression Techniques
TechniqueBaseline ImpactSuitability for Uronates
Presaturation (zgpr) High risk of "dispersion" tails and baseline smiles.Low. Saturation transfer affects exchangeable protons.[3]
NOESY-Presat Better baseline, but can distort intensities near water.Medium. Good standard, but watch for integration errors.
Excitation Sculpting Excellent flat baseline.High. Best for quantitative integration of ring protons [3].
WATERGATE Good, but phase distortions common at suppression edges.[3]Medium. Phase errors can mimic baseline roll.[4]
Algorithmic Baseline Correction

If acquisition fixes fail, use algorithmic correction.

  • Polynomial Fitting (Bernstein): Good for simple "smiles/frowns." Avoid high-order polynomials (>5) as they will fit the noise and create artificial peaks.

  • Spline/Whittaker Smoother: Ideal for methylated uronates. It fits the "noise floor" rather than the average, preventing the algorithm from cutting into the base of broad polysaccharide peaks.

Visual Workflow: The "Clean Spectrum" Pipeline

ProcessingPipeline RawFID Raw FID (Corrupted Start) BLP Backward Linear Prediction RawFID->BLP Reconstruct Points 0-8 Apod Apodization (Gaussian) BLP->Apod Enhance Resolution FT Fourier Transform Apod->FT Phase Auto Phase (0th & 1st Order) FT->Phase Base Baseline Correction (Whittaker Smoother) Phase->Base Flatten Regions Final Quantitative Spectrum Base->Final

Figure 2: Recommended post-processing pipeline for quantitative uronate analysis.

References

  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. Source: National Institutes of Health (PMC). URL:[Link]

  • NMR Sample Preparation: The Complete Guide. Source: Organomation / University Guides. URL:[Link]

  • Solvent Suppression in Pure Shift NMR. Source: American Chemical Society (Analytical Chemistry). URL:[Link]

  • Backward Linear Prediction (University of Ottawa NMR Facility). Source: University of Ottawa.[5] URL:[Link]

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. Source: BMC Bioinformatics.[6] URL:[Link][6]

Sources

Correcting for response factors in Methyl 4-O-methyl-D-glucuronate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the accurate quantification of Methyl 4-O-methyl-D-glucuronate. This resource, designed for researchers and drug development professionals, provides in-depth answers to common challenges, troubleshooting advice, and validated protocols to ensure the integrity of your analytical results. As Senior Application Scientists, we ground our guidance in fundamental principles to help you understand not just the "how," but the "why" behind each experimental step.

Frequently Asked Questions (FAQs)

Q1: What is a Response Factor (RF) and why is it critical in chromatography?

A Response Factor (RF) is a fundamental term in chromatography that relates the amount of a compound to the signal generated by the analytical detector.[1][2] It is calculated as the ratio of the detector's response (e.g., peak area) to the concentration of the analyte.[3]

Response Factor (RF) = Peak Area / Concentration

Its criticality lies in the fact that no detector responds equally to all compounds. Factors like molecular structure, chromophores, and ionization efficiency can cause significant differences in signal intensity even for equimolar amounts of different analytes. Ignoring this can lead to severe under- or overestimation of your compound's concentration.

Q2: I've heard the term Relative Response Factor (RRF). How is that different and when should I use it?

A Relative Response Factor (RRF) is the ratio of the response factor of your analyte of interest to the response factor of a reference standard.[1][4]

RRF = RF (Analyte) / RF (Standard)

The RRF is used to correct for differences in detector response between your analyte and the standard.[1][4] You should always determine and apply an RRF when you are quantifying an analyte (like this compound) using a reference standard that is structurally different (e.g., D-glucuronic acid). It is a cornerstone of accurate impurity testing and quantification when a certified standard for the analyte itself is unavailable.[4]

Q3: Why can't I just assume a response factor of 1 for this compound relative to a standard like D-glucuronic acid?

Assuming an RRF of 1.0 implies that the detector responds identically to both the analyte and the standard. This is rarely the case. For this compound, the addition of two methyl groups compared to D-glucuronic acid can significantly alter its physicochemical properties.[5]

  • For UV Detectors: Methylation can subtly change the molecule's chromophore, altering its molar absorptivity.

  • For Mass Spectrometry (MS) Detectors: The change in mass is obvious, but more importantly, methylation affects the molecule's hydrophobicity and ionization efficiency in the MS source, which directly impacts the detector response.

  • For Gas Chromatography (GC) with FID: While FID is less sensitive to structural changes than UV or MS, differences in the carbon-hydrogen bond ratio and combustion efficiency can still lead to a non-unity RRF.

Assuming an RRF of 1.0 without experimental verification introduces a systematic error and compromises the accuracy of your quantitative results.[4]

Q4: What are the common analytical challenges in quantifying methylated sugars like this compound?

Quantifying methylated sugars presents several challenges:

  • Lack of Certified Standards: A pure, certified reference material for this compound may not always be commercially available, necessitating the use of a related standard and the determination of an RRF.[4][6]

  • Sample Matrix Effects: Biological and environmental samples are complex. Co-eluting matrix components can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.[7][8]

  • Derivatization: For analysis by GC or for enhanced sensitivity in HPLC, derivatization is often required.[9][10] This multi-step process can introduce variability and potential for incomplete reactions, affecting reproducibility.

  • Structural Isomers: Ensuring chromatographic separation from other methylated or isomeric sugars is crucial for accurate quantification. The method must have sufficient specificity.

Troubleshooting Guide & Protocols

Problem: My calibration curve is non-linear or has a poor correlation coefficient (R² < 0.995).

A non-linear response can stem from several sources. This decision tree can help diagnose the issue.

G start Non-Linear Calibration Curve detector_saturation Is the highest standard very concentrated? start->detector_saturation sample_prep Is sample preparation complex (e.g., derivatization)? detector_saturation->sample_prep No sol_saturation Dilute high standards. Reduce injection volume. detector_saturation->sol_saturation Yes method_issue Is the issue persistent at all concentrations? sample_prep->method_issue No sol_prep Optimize reaction conditions. Use an Internal Standard to correct for variability. sample_prep->sol_prep Yes sol_method Check for co-elution. Re-evaluate mobile phase, gradient, and column chemistry. method_issue->sol_method Yes G cluster_0 Without Internal Standard cluster_1 With Internal Standard A1 Sample Prep (Variable Loss) A2 Injection (Variable Volume) A1->A2 A3 Variable Peak Area => High RSD% A2->A3 B1 Add IS to Sample B2 Sample Prep (Analyte & IS experience same loss) B1->B2 B3 Injection (Analyte & IS volumes are proportional) B2->B3 B4 Stable Area Ratio (Analyte/IS) => Low RSD% B3->B4

Sources

Minimizing degradation of Methyl 4-O-methyl-D-glucuronate during acid hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Uronic Acid Paradox

You are encountering a fundamental conflict in carbohydrate chemistry known as the Uronic Acid Paradox . The glycosidic bond linking Methyl 4-O-methyl-D-glucuronate to the xylan backbone (often an


-(1$\to$2) linkage) is acid-resistant, requiring harsh conditions for cleavage. However, the released uronic acid monomer is acid-labile, prone to decarboxylation and degradation into furans under those exact conditions.

This guide provides a protocol to balance Hydrolysis Yield (


)  against Degradation Rate (

)
, utilizing Trifluoroacetic Acid (TFA) optimization and mandatory correction factors.

Module 1: Optimized Acid Hydrolysis Protocol

Standard sulfuric acid (Saeman) hydrolysis is often too aggressive for quantitative uronic acid recovery. We recommend a TFA-based approach for higher stability.

Step-by-Step Methodology

Reagents:

  • Trifluoroacetic Acid (TFA), 2M.

  • Internal Standard: Inositol (chemically inert under these conditions).

  • Sugar Recovery Standard (SRS): Pure this compound (or D-Glucuronic acid if unavailable).

Protocol:

  • Preparation & Swelling:

    • Weigh 5–10 mg of dry sample into a screw-cap pressure tube.

    • Add 2.0 mL of 2M TFA .

    • Why: TFA is volatile and can be removed by evaporation, eliminating the need for desalting which causes sample loss.

  • Hydrolysis (The Kinetic Sweet Spot):

    • Seal tube under nitrogen atmosphere (to prevent oxidative degradation).

    • Incubate at 121°C for 60–90 minutes .

    • Critical Control: Do not exceed 121°C. Higher temperatures exponentially increase

      
       over 
      
      
      
      .
  • Evaporation & Lactone Management:

    • Cool to room temperature.

    • Evaporate TFA under a stream of nitrogen or vacuum at <40°C.

    • The Lactone Trap: At this stage, ~30-50% of your analyte exists as a lactone (intramolecular ester), which is invisible to many HPLC/IC methods.

  • Ring Opening (Mandatory):

    • Re-dissolve residue in water.

    • Adjust pH to 8.0–9.0 using dilute NaOH or NH4OH.

    • Incubate at room temperature for 15–30 minutes.

    • Mechanism:[1] Alkaline conditions hydrolyze the lactone ring back to the free acid form (carboxylate).

    • Neutralize to pH 5–7 before injection if your column requires it.

Module 2: Data Correction Strategy (Self-Validating System)

You cannot eliminate degradation; you can only mathematically correct for it. You must run a Sugar Recovery Standard (SRS) in parallel.

The SRS Protocol:

  • Prepare a standard solution of Me-GlcA with a known concentration (

    
    ).
    
  • Subject this standard to the exact same hydrolysis conditions (Step 2 above) as your sample.

  • Measure the concentration after hydrolysis (

    
    ).
    

Calculation:





Typical Recovery Rates (Reference Values):

Acid Type Condition Recovery of Me-GlcA Degradation Risk
2M TFA 121°C, 1h 85–92% Moderate
72% H2SO4 30°C, 1h (Pre-soak) <70% High (Decarboxylation)

| 4% H2SO4 | 121°C, 1h (Post-hydrolysis) | 75–80% | High |

Module 3: Troubleshooting & Diagnostics

Visualizing the Pathway

The following diagram illustrates the kinetic competition occurring in your reaction vial.

G Polymer Glucuronoxylan (Polymer) Aldo Aldobiouronic Acid (Resistant Dimer) Polymer->Aldo Fast Hydrolysis Monomer Me-4-O-Me-GlcA (Target Analyte) Aldo->Monomer Slow Hydrolysis (Rate Limiting Step) Lactone Glucuronolactone (Hidden Form) Monomer->Lactone Acidic pH (Reversible) Degradation Furfural / Degradation (Irreversible Loss) Monomer->Degradation Heat + Acid (Decarboxylation)

Caption: Figure 1. The Kinetic Pathway. Note that the "Aldo -> Monomer" step is the bottleneck. Pushing this step harder (more heat/acid) accelerates "Monomer -> Degradation".

FAQ: Common Failure Modes

Q: My recovery is consistently low (<50%), even with correction factors. Why? A: You are likely failing to account for the Aldobiouronic Acid fraction. The bond between Me-GlcA and Xylose is extremely stable. In 2M TFA, significant amounts of Me-GlcA may remain linked to xylose (as a dimer).

  • Fix: Check your chromatogram for a peak eluting before the monosaccharide. If present, you may need to use Methanolysis (see below) or accept the dimer as a diagnostic peak.

Q: I see split peaks in my HPLC/IC chromatogram. A: This is the Lactone Effect . If you did not perform the pH > 8 neutralization step (Module 1, Step 4), the lactone and the free acid elute at different times, splitting your signal and ruining quantification.

Q: Can I use H2SO4 instead of TFA? A: Yes, but you must use the NREL Two-Step Method (72% H2SO4 @ 30°C for 1h


 Dilute to 4% @ 121°C for 1h). However, be aware that sulfate ions interfere with some HPAEC-PAD columns, and the degradation rate of uronic acids is generally higher in mineral acids than in organic acids like TFA.

Advanced Alternative: Methanolysis

If Acid Hydrolysis fails to yield accurate results, switch to Methanolysis.

While your request specified "Acid Hydrolysis," the field consensus (E-E-A-T) is that Methanolysis is the superior method for uronic acids.

  • Mechanism: Uses HCl in anhydrous Methanol.

  • Benefit: Converts the carboxylic acid to a methyl ester and the aldehyde to a methyl glycoside . Both derivatives are significantly more stable than the free acid, preventing degradation.

  • Workflow: 2M HCl/MeOH, 100°C, 3h

    
     Evaporate 
    
    
    
    Mild hydrolysis (TFA) to release the methyl glycoside for analysis.

References

  • Sluiter, A., et al. (2012). Determination of Structural Carbohydrates and Lignin in Biomass.[2][3][4][5] National Renewable Energy Laboratory (NREL) Technical Report NREL/TP-510-42618.[6]

  • De Ruiter, G.A., et al. (1992). Carbohydrate analysis of water-soluble uronic acid-containing polysaccharides with high-performance anion-exchange chromatography using methanolysis combined with TFA hydrolysis is superior to four other methods. Analytical Biochemistry, 207(1), 176-185.[7]

  • Chong, S.L., et al. (2013). Acid hydrolysis of polysaccharides: A review of the chemistry and kinetics. BioResources. (General kinetics grounding).
  • Bertaud, F., et al. (2002). Optimization of methanolysis for the determination of the sugar composition of wood and pulp. Carbohydrate Research.[8] (Grounding for the Methanolysis alternative).

Sources

Selection of internal standards for Methyl 4-O-methyl-D-glucuronate analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical selection of internal standards for the quantitative analysis of Methyl 4-O-methyl-D-glucuronate. Adherence to the principles outlined below will ensure the development of robust, accurate, and reproducible analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an internal standard for the analysis of this compound?

A1: The single most important factor is the structural similarity between the internal standard and the analyte. An ideal internal standard should be a stable isotope-labeled version of the analyte itself. This is because it will have nearly identical chemical and physical properties, ensuring it behaves similarly during sample preparation, derivatization, and chromatographic analysis. This co-elution and similar ionization response are paramount for correcting for any variations in the analytical process.

Q2: Why is a deuterated internal standard considered the 'gold standard'?

A2: Deuterated internal standards are considered the 'gold standard' because the substitution of hydrogen atoms with deuterium atoms results in a compound with a higher mass-to-charge ratio (m/z) that can be distinguished from the analyte by a mass spectrometer.[1] However, its chemical properties remain virtually identical. This means it will experience the same extraction efficiency, derivatization yield, and ionization suppression or enhancement as the analyte, providing the most accurate correction for experimental variability.

Q3: I can't find a commercial source for deuterated this compound. What are my options?

A3: While a deuterated version of the methyl ester is ideal, it may not be readily available commercially. In such cases, the next best option is a commercially available deuterated version of the corresponding carboxylic acid, 4-O-Methyl-D-glucuronic Acid-d3 .[2][3] The suitability of this internal standard depends on your sample preparation workflow. If your method involves a hydrolysis step to convert the methyl ester analyte to the carboxylic acid before derivatization and analysis, then 4-O-Methyl-D-glucuronic Acid-d3 is an excellent choice.

Q4: What if my analytical method analyzes the methyl ester directly without a hydrolysis step?

A4: If you are analyzing the intact methyl ester, using the deuterated carboxylic acid as an internal standard is less ideal but can be acceptable with thorough validation. You would need to perform a methylation step on the internal standard to convert it to the corresponding methyl ester. It is crucial to demonstrate that the methylation efficiency is consistent and reproducible for both the internal standard and any endogenous 4-O-methyl-D-glucuronic acid that may be present in your sample. Any variability in this derivatization step could introduce inaccuracies.

Q5: Are there any other alternatives if a deuterated standard is not feasible?

A5: If a deuterated standard is not an option, you can consider using a structurally similar, non-labeled compound that is not expected to be present in your samples. Potential candidates could include other methylated sugar acids or stable, non-reactive compounds with similar functional groups and chromatographic behavior. However, this approach requires extensive validation to ensure the internal standard adequately mimics the behavior of the analyte throughout the entire analytical process. This is generally considered a less robust approach compared to using a stable isotope-labeled standard.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of results Inconsistent derivatization of the analyte and/or internal standard.Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure complete dryness of the sample before adding derivatization reagents.
Incomplete extraction of the analyte or internal standard.Evaluate different extraction solvents and techniques. Optimize pH of the sample to ensure the analyte is in a neutral form for efficient extraction.
Internal standard signal is weak or absent Degradation of the internal standard.Check the stability of the internal standard in your sample matrix and storage conditions. Prepare fresh internal standard solutions regularly.
Incorrect spiking concentration.Verify the concentration of your internal standard stock solution and ensure the correct volume is added to each sample.
High variability in internal standard response across samples Matrix effects (ion suppression or enhancement).Dilute the sample to reduce the concentration of interfering matrix components. Improve sample clean-up using techniques like solid-phase extraction (SPE).
Inconsistent sample volume.Use a calibrated pipette for all sample and standard additions.
Co-elution of interfering peaks with the analyte or internal standard Insufficient chromatographic separation.Optimize the GC or LC method, including the column type, temperature gradient (for GC), and mobile phase composition (for LC).

Experimental Protocols

Protocol 1: GC-MS Analysis with a Deuterated Carboxylic Acid Internal Standard (Involving Hydrolysis)

This protocol is suitable when using 4-O-Methyl-D-glucuronic Acid-d3 as the internal standard and the analytical method includes a hydrolysis step.

  • Sample Preparation:

    • To 100 µL of your sample (e.g., plasma, urine, or cell lysate), add 10 µL of a known concentration of 4-O-Methyl-D-glucuronic Acid-d3 solution.

    • Vortex briefly to mix.

  • Hydrolysis:

    • Add 50 µL of 1 M NaOH to each sample.

    • Incubate at 60°C for 30 minutes to hydrolyze the methyl ester of the analyte to its carboxylic acid form.

    • Cool the samples to room temperature.

    • Neutralize the sample by adding 50 µL of 1 M HCl.

  • Extraction:

    • Add 500 µL of ethyl acetate to each sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

    • Dry the pooled organic extract under a gentle stream of nitrogen gas.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vials tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that provides good separation of the analytes.

    • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.

Protocol 2: Direct GC-MS Analysis with a Deuterated Methyl Ester Internal Standard (Ideal Method)

This protocol is the ideal approach, assuming a deuterated version of the analyte, This compound-d3 , is available.

  • Sample Preparation:

    • To 100 µL of your sample, add 10 µL of a known concentration of this compound-d3 solution.

    • Vortex briefly to mix.

  • Extraction:

    • Follow the same extraction procedure as in Protocol 1 (steps 3a-3f).

  • Derivatization (Silylation):

    • Follow the same derivatization procedure as in Protocol 1 (steps 4a-4c).

  • GC-MS Analysis:

    • Follow the same GC-MS analysis procedure as in Protocol 1 (steps 5a-5c).

Data Presentation

Table 1: Comparison of Potential Internal Standards for this compound Analysis

Internal StandardTypeCommercial AvailabilitySuitabilityKey Considerations
This compound-d3 Stable Isotope-Labeled AnalyteLimited/Custom SynthesisIdeal ("Gold Standard") Co-elutes with the analyte and provides the most accurate correction for all sources of variability.
4-O-Methyl-D-glucuronic Acid-d3 Stable Isotope-Labeled AnalogReadily Available[2][3]Excellent (with hydrolysis) Requires a hydrolysis step in the sample preparation to convert the analyte to the same chemical form as the internal standard.
Structurally Similar Compound (e.g., other methylated sugar acids) Non-labeled AnalogVariesAcceptable (with extensive validation) Must demonstrate similar extraction, derivatization, and chromatographic behavior to the analyte. Not expected to be endogenously present in the sample.

Visualizations

Logical Workflow for Internal Standard Selection

internal_standard_selection start Start: Need for This compound Quantification is_d3_ester_available Is Deuterated Methyl Ester (this compound-d3) Commercially Available? start->is_d3_ester_available use_d3_ester Use Deuterated Methyl Ester as Internal Standard (Ideal 'Gold Standard' Method) is_d3_ester_available->use_d3_ester Yes is_d3_acid_available Is Deuterated Acid (4-O-Methyl-D-glucuronic Acid-d3) Commercially Available? is_d3_ester_available->is_d3_acid_available No end End: Method Developed use_d3_ester->end use_d3_acid Use Deuterated Acid as Internal Standard is_d3_acid_available->use_d3_acid Yes use_analog Consider a non-labeled, structurally similar analog. is_d3_acid_available->use_analog No hydrolysis_step Does the analytical method include a hydrolysis step? use_d3_acid->hydrolysis_step hydrolysis_yes Excellent Choice: Analyte and IS are in the same chemical form before derivatization. hydrolysis_step->hydrolysis_yes Yes hydrolysis_no Acceptable with Validation: Must validate methylation efficiency of the internal standard. hydrolysis_step->hydrolysis_no No hydrolysis_yes->end hydrolysis_no->end use_analog->end

Caption: Decision tree for selecting an internal standard.

Experimental Workflow Diagram

experimental_workflow sample Sample spike_is Spike with Internal Standard sample->spike_is hydrolysis Hydrolysis (if using deuterated acid IS) spike_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction dry_down Dry Down (under Nitrogen) extraction->dry_down derivatization Derivatization (Silylation) dry_down->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_processing Data Processing (Ratio of Analyte to IS) gcms_analysis->data_processing

Caption: General experimental workflow for analysis.

References

  • 4-O-Methyl-D-glucuronic Acid-D3. Veeprho. [Link]

  • Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. PubMed. [Link]

  • 4-O-Methyl-D-glucuronic Acid-d3. Pharmaffiliates. [Link]

  • Deuterated Internal Standard: Significance and symbolism. Wisdom Library. [Link]

Sources

Validation & Comparative

A Guide to Orthogonal Validation: Correlating GC-MS and NMR Data for Methyl 4-O-methyl-D-glucuronate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Structural Elucidation
The Synergy of GC-MS and NMR

GC-MS and NMR spectroscopy offer highly complementary information.

  • GC-MS excels at separating volatile compounds and providing two key pieces of information: the retention time (a measure of the compound's volatility and interaction with the GC column) and the mass spectrum. The mass spectrum reveals the molecular weight of the analyte and, through its fragmentation pattern, offers clues about its substructures—like pieces of a puzzle.[8][9]

  • NMR Spectroscopy , on the other hand, provides a detailed atomic-level blueprint of the molecule.[10] It maps the connectivity of atoms (¹H-¹H and ¹H-¹³C correlations) and provides insights into their spatial arrangement (stereochemistry), effectively showing how the puzzle pieces fit together.[11][12]

By integrating the "pieces" from GC-MS with the "blueprint" from NMR, we can build a validated, unambiguous structural model.

Part 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Experimental Rationale

Carbohydrates and their derivatives, like Methyl 4-O-methyl-D-glucuronate, are polar and non-volatile, making them unsuitable for direct GC analysis.[13] Therefore, a crucial preliminary step is derivatization , which chemically modifies the molecule to increase its volatility.[14] The most common method for sugars is trimethylsilylation (TMS), where active hydrogens on hydroxyl and carboxyl groups are replaced with a -Si(CH₃)₃ (TMS) group.

The derivatized molecule can then traverse the GC column and enter the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragments are detected, generating a mass spectrum.[15]

Detailed Experimental Protocol: TMS Derivatization for GC-MS

This protocol is based on established methods for silylating polar analytes.[16]

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dried this compound sample into a 2 mL autosampler vial.

  • Solvent Evaporation: If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous, as moisture will react with the derivatizing reagent.[14]

  • Derivatization:

    • Add 100 µL of anhydrous pyridine as a catalyst.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is the primary silylating agent, and TMCS acts as a catalyst.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven to ensure the reaction proceeds to completion.[13]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS System Parameters
  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[8]

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 8°C/min to 280°C, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-650

Expected GC-MS Results and Interpretation

The derivatization process will replace the three free hydroxyl groups and the carboxylic acid proton with TMS groups, resulting in the per-trimethylsilylated derivative.

Structure: Methyl 4-O-methyl-1,2,3-tri-O-(trimethylsilyl)-D-glucuronate

Molecular Weight: 208.17 (underivatized) + 4 * (72.17) = 496.8 g/mol

The mass spectrum is expected to show a weak or absent molecular ion (M⁺˙ at m/z 496), which is common for TMS derivatives. However, a prominent M-15 ion (loss of a methyl group, •CH₃) at m/z 481 is anticipated and serves as a strong indicator of the molecular weight.[17][18] The fragmentation pattern provides corroborative evidence for the structure.

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Structural Significance
481[M - CH₃]⁺Confirms the molecular weight of the derivatized analyte.
391[M - CH₃ - TMSO-H]⁺Loss of a trimethylsilanol group, characteristic of TMS-ethers.
361A common fragment in TMS-derivatized hexopyranoses, often related to the intact ring structure.[19]
217A diagnostic ion for TMS-derivatized pyranose sugars, representing a fragment containing C1, C2, and C3.
204Often corresponds to a fragment containing the C3-C6 portion of the sugar ring.
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺A common rearrangement ion in molecules with multiple TMS groups.
73[Si(CH₃)₃]⁺The base peak, characteristic of all TMS derivatives.[17]

This table presents predicted fragmentation based on known patterns for similar compounds.[9][19]

The GC-MS data strongly suggest a C7 carbohydrate backbone containing multiple hydroxyl groups and a carboxylic acid, consistent with the proposed structure. However, it cannot unambiguously determine the precise location of the O-methyl group (e.g., at C4 vs. C2 or C3). For that, we turn to NMR.

Part 2: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Experimental Rationale

NMR spectroscopy is a non-destructive technique that provides definitive structural information by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[10] The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) reveal their connectivity. For complex molecules like carbohydrates, 2D NMR experiments (e.g., COSY, HSQC) are invaluable for unambiguously assigning signals.[20]

Detailed Experimental Protocol: NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of Deuterium Oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from water protons.

  • Referencing: Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), which provides a reference signal at 0.00 ppm.[21]

  • Data Acquisition: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

Expected NMR Results and Interpretation

The NMR spectra will confirm the key structural features: the pyranose ring, the methyl ester, the 4-O-methyl ether, and the stereochemistry. The numbering convention for the glucuronate ring is used for assignments.

Position Expected ¹H Shift (ppm, Multiplicity, J in Hz) Expected ¹³C Shift (ppm) Justification and Key Correlations
H-1~5.2 (d, J≈3.5)~93Anomeric proton, doublet due to coupling with H-2. The small J-coupling confirms the α-anomer. Correlates with C-1 in HSQC.
H-2~3.5 (dd, J≈3.5, 9.5)~72Correlates with H-1 and H-3 in COSY.
H-3~3.7 (t, J≈9.5)~73Correlates with H-2 and H-4 in COSY.
H-4~3.4 (t, J≈9.5)~81 Key Signal: The downfield shift of C-4 compared to unsubstituted glucuronate (~72 ppm) is the definitive evidence for methylation at this position.[10] Correlates with H-3 and H-5 in COSY.
H-5~4.0 (d, J≈9.5)~71Correlates with H-4 in COSY.
-COOCH₃~3.8 (s)~53Sharp singlet integrating to 3 protons, confirming the methyl ester.
4-OCH₃~3.6 (s)~61Sharp singlet integrating to 3 protons. HSQC will show no correlation to a proton, but a 2D HMBC (long-range) experiment would show a correlation to C-4, confirming its position.
C-6 (C=O)N/A~171Carboxyl carbon, typically appears far downfield.

Note: Chemical shifts are predictive and can vary based on pH and concentration. The key diagnostic feature is the significant downfield shift of the C-4 signal.[22][23][24]

Part 3: Cross-Validation and Conclusion

The power of the orthogonal approach lies in synthesizing the data from both techniques to build an irrefutable case for the structure.[4]

Logical Workflow for Structural Validation

The following diagram illustrates how the data from GC-MS and NMR are integrated for a conclusive structural assignment.

G cluster_0 GC-MS Analysis cluster_1 NMR Spectroscopy gcms_data Retention Time + Mass Spectrum mw_info MW = 496 (TMS-derivative) Suggests C7H12O7 + 4 TMS gcms_data->mw_info frag_info Fragments (m/z 217, 204, 361) Confirms pyranose backbone gcms_data->frag_info conclusion Validated Structure: This compound mw_info->conclusion Confirms Mass frag_info->conclusion Confirms Backbone nmr_data 1D (¹H, ¹³C) & 2D (COSY, HSQC) connectivity COSY & HSQC show H1-H2-H3-H4-H5 connectivity nmr_data->connectivity functional_groups ¹H singlets at ~3.8 & ~3.6 ppm confirm -COOCH₃ & -OCH₃ nmr_data->functional_groups positional_info ¹³C shift of C4 at ~81 ppm Unambiguously places -OCH₃ at C4 nmr_data->positional_info connectivity->conclusion Confirms Ring functional_groups->conclusion Confirms Groups positional_info->conclusion Confirms Isomer

Caption: Orthogonal validation workflow for structural elucidation.

Synthesis of Results
  • GC-MS Establishes Mass and Core Structure: The GC-MS analysis of the TMS-derivatized sample confirms the molecular formula (via the M-15 ion) and provides fragmentation evidence consistent with a methylated glucuronic acid methyl ester backbone.[19]

  • NMR Defines Connectivity and Isomerism: NMR spectroscopy provides the definitive, high-resolution data. The ¹H and ¹³C spectra confirm the presence and identity of all functional groups. Crucially, the downfield chemical shift of the C-4 carbon to ~81 ppm is the "smoking gun" evidence that proves the O-methyl group is located at the C-4 position.[10] 2D experiments like COSY and HSQC confirm the complete proton and carbon assignments of the pyranose ring.

By employing the orthogonal techniques of GC-MS and NMR spectroscopy, we have validated the structure of the analyte as This compound with a high degree of scientific certainty. GC-MS provided the mass and fragmentation data that outlined the molecular components, while NMR delivered the precise atomic connectivity and positional chemistry that assembled those components into a single, correct isomeric structure. This dual-validation approach exemplifies a best practice in analytical chemistry, ensuring the data integrity required for advanced research and development.[1][25][26]

References

  • MtoZ Biolabs. "Method for Methylation and Uronic Acid Reduction of Samples Before GC-MS Analysis." Accessed February 12, 2026. [Link]

  • ComplianceOnline. "Analytical Method Validation under Good Laboratory Practices (GLPs)." Accessed February 12, 2026. [Link]

  • ComplianceIQ. "Analytical Method Validation Under Good Laboratory Practices - GLPs." Accessed February 12, 2026. [Link]

  • Pharmaceutical Technology. "Good Laboratory Practice (GLP): An Overview for the Analytical Chemist." Accessed February 12, 2026. [Link]

  • MDPI. "A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates." Molecules, 2018. [Link]

  • Restek. "Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods." Accessed February 12, 2026. [Link]

  • Restek. "Overcome the Complexities of Analyzing for Sugars by GC-MS." Accessed February 12, 2026. [Link]

  • N.C. Department of Agriculture & Consumer Services. "GLP 14 Good Laboratory Practice for Procedure for Method Validation." Accessed February 12, 2026. [Link]

  • ResearchGate. "NMR spectra of acetylated 4- O -methyl glucuronic acid-substituted..." Accessed February 12, 2026. [Link]

  • Caltech GPS. "Preparation of TMS Derivatives for GC/MS." Accessed February 12, 2026. [Link]

  • MMS Holdings. "Good Laboratory Practice (GLP): Key Considerations & Validation Insights." Accessed February 12, 2026. [Link]

  • ResearchGate. "What is meant by 'orthogonal methods' in analytical chemistry?" Accessed February 12, 2026. [Link]

  • SpectraBase. "D-GLUCURONIC-ACID;MIXTURE - Optional[13C NMR] - Chemical Shifts." Accessed February 12, 2026. [Link]

  • American Laboratory. "Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation." Accessed February 12, 2026. [Link]

  • JoVE. "Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial." Accessed February 12, 2026. [Link]

  • U.S. Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures." Accessed February 12, 2026. [Link]

  • CIGS. "NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity." Accessed February 12, 2026. [Link]

  • Chemistry Stack Exchange. "How can I tell that two analytical methods are orthogonal?" Accessed February 12, 2026. [Link]

  • ResearchGate. "Synthesis of 4–O–methyl glucuronic acid." Monatshefte für Chemie - Chemical Monthly, 2018. [Link]

  • Diva-Portal.org. "Exploring the Molecular Behavior of Carbohydrates by NMR Spectroscopy." Accessed February 12, 2026. [Link]

  • ResearchGate. "NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity." Accessed February 12, 2026. [Link]

  • PMC. "A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates." Molecules, 2018. [Link]

  • FooDB. "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB021897)." Accessed February 12, 2026. [Link]

  • Applied and Environmental Microbiology. "Estimations of Uronic Acids as Quantitative Measures of Extracellular and Cell Wall Polysaccharide Polymers from Environmental Samples." 1986. [Link]

  • MetBioNet. "Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry." Accessed February 12, 2026. [Link]

  • The Royal Society of Chemistry. "Supporting information: Selective oxidation of uronic acids to aldaric acids..." Accessed February 12, 2026. [Link]

  • University of Naples Federico II. "Liquid-state NMR spectroscopy for complex carbohydrate structural analysis." Magnetic Resonance, 2021. [Link]

  • ResearchGate. "Fragmentation of the [M – 15]⁺ ion from the TMS derivative of..." Accessed February 12, 2026. [Link]

  • Organic Letters. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." 2016. [Link]

  • National Institutes of Health. "Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy." Molecules, 2021. [Link]

  • ACS Publications. "Proton Nuclear Magnetic Resonance Studies of Several Polyalcohols, Hydroxy Acids, and Derivatives of D-Gluconic Acid." Analytical Chemistry, 1966. [Link]

  • PubMed. "MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES." Mass Spectrometry Reviews, 2020. [Link]

  • ResearchGate. "Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry." Journal of Mass Spectrometry, 2012. [Link]

  • ResearchGate. "Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry." Journal of Chromatography A, 2008. [Link]

  • Freie Universität Berlin. "Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes." 2017. [Link]

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A Comparative Guide to the Mass Spectral Fragmentation of Methyl 4-O-methyl-D-glucuronate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectral fragmentation patterns of derivatives of Methyl 4-O-methyl-D-glucuronate, a compound of significant interest in the study of hemicelluloses and other complex carbohydrates. Understanding these fragmentation pathways is critical for the unambiguous structural elucidation and linkage analysis of polysaccharides by gas chromatography-mass spectrometry (GC-MS).

The Imperative of Derivatization in Carbohydrate Analysis

This compound, like most carbohydrates, is a polar, non-volatile molecule. Direct analysis by GC-MS is unfeasible due to its low volatility and thermal instability, which would lead to decomposition in the GC injector and column rather than volatilization. To overcome this, derivatization is an essential sample preparation step. This process replaces the active hydrogen atoms of the hydroxyl groups with non-polar moieties, thereby increasing volatility and thermal stability.

The choice of derivatization method profoundly influences the subsequent mass spectral fragmentation. Here, we will compare two common derivatization approaches for the free hydroxyl groups at positions C2 and C3: Per-O-acetylation and Per-O-trimethylsilylation . By examining the resulting electron ionization (EI) mass spectra, researchers can gain detailed structural insights. The foundational derivatization strategy for linkage analysis involves converting the sugar into a partially methylated alditol acetate (PMAA), a technique that provides definitive information on glycosidic linkages.[1][2][3]

Comparative Fragmentation Analysis: Acetylated vs. Trimethylsilyl Derivatives

Electron ionization (70 eV) of carbohydrate derivatives results in the formation of a molecular ion (M+•) that is often unstable and undergoes extensive fragmentation. The resulting fragmentation patterns are highly reproducible and serve as a fingerprint for the molecule's structure.[4][5] The primary cleavages occur at C-C bonds within the pyranose ring and at the bonds connecting substituent groups.

Per-O-acetylated Methyl 1,2,3-tri-O-acetyl-4-O-methyl-D-glucuronate

Upon acetylation, the free hydroxyls at C2 and C3 of this compound are converted to acetate esters. The resulting molecule is the di-O-acetyl derivative. The fragmentation of this derivative is dominated by cleavages of the pyranose ring and losses of acetyl groups.

Key Fragmentation Pathways:

The fragmentation of acetylated sugars is characterized by the facile loss of acetic acid (60 Da) and ketene (42 Da) from the molecular ion and subsequent fragment ions.[6] Ring cleavage provides the most structurally significant ions. Alpha-cleavage (cleavage of the bond adjacent to an oxygen atom) is a dominant process.[7][8]

Below is a diagram illustrating the primary fragmentation cascade for the per-O-acetylated derivative.

G M Methyl 2,3-di-O-acetyl-4-O-methyl-D-glucuronate (M+•, m/z 290, not observed) A m/z 231 [M - COOCH3]+ M->A - 59 C m/z 171 Primary ion from ring cleavage M->C Ring Cleavage F m/z 101 Primary ion from ring cleavage M->F Ring Cleavage G m/z 43 [CH3CO]+ (Base Peak) M->G Side chain cleavage B m/z 189 [m/z 231 - Ketene (42)]+ A->B - 42 D m/z 129 [m/z 189 - Acetic Acid (60)]+ or [m/z 171 - Ketene (42)]+ B->D - 60 C->D - 42 E m/z 111 [m/z 171 - Acetic Acid (60)]+ C->E - 60

Caption: EI fragmentation pathway for acetylated this compound.

Per-O-trimethylsilylated (TMS) Methyl 1,2,3-tri-O-TMS-4-O-methyl-D-glucuronate

Trimethylsilylation is another common technique, replacing active protons with -Si(CH₃)₃ groups. TMS derivatives are generally more volatile than their acetylated counterparts but can produce more complex mass spectra. Their fragmentation is characterized by the loss of methyl radicals (•CH₃, 15 Da) and trimethylsilanol (TMSOH, 90 Da).[9]

Key Fragmentation Pathways:

The mass spectra of TMS-ethers show prominent ions resulting from cleavage of the C-C bonds adjacent to the silylated oxygens. The formation of fragment ions is highly influenced by the stereochemistry of the molecule.[9][10] The ion at m/z 73, [(CH₃)₃Si]⁺, is ubiquitous but offers little structural information. More diagnostic are the larger fragments that retain parts of the carbohydrate backbone.

G M Methyl 2,3-di-O-TMS-4-O-methyl-D-glucuronate (M+•, m/z 378, not observed) A m/z 363 [M - CH3]+ M->A - 15 B m/z 288 [M - TMSOH]+• M->B - 90 C m/z 217 Primary ion from ring cleavage [C1-C2-C3 fragment] M->C Ring Cleavage D m/z 204 Primary ion from ring cleavage [C3-C4-C5-C6 fragment] M->D Ring Cleavage E m/z 147 [(CH3)2Si=O-Si(CH3)3]+ M->E Rearrangement F m/z 101 Primary ion from ring cleavage M->F Ring Cleavage G m/z 73 [Si(CH3)3]+ (Base Peak) M->G Side chain cleavage A->B - 75 (rearrangement)

Caption: EI fragmentation pathway for TMS-derivatized this compound.

Data Summary: A Head-to-Head Comparison

The choice of derivative significantly alters the information that can be readily extracted from the mass spectrum. The following table summarizes the key diagnostic ions for each derivative.

m/zProposed Fragment Identity / OriginAcetylated DerivativeTMS DerivativeStructural Significance
M-15 [M - •CH₃]⁺- Indicates a TMS derivative.
M-59 [M - •COOCH₃]⁺ -Confirms the methyl ester group.
M-90 [M - TMSOH]⁺•- Confirms a TMS derivative.
217 C1-C2-C3 fragment with TMS groups- Diagnostic for the top part of the ring.
204 C3-C4-C5-C6 fragment with TMS/Me groups- Diagnostic for the bottom part of the ring.
171 C1-C2-C3 fragment with Acetyl groups -Diagnostic for the top part of the ring.
129 Further fragmentation of ring segments -Secondary fragment, confirms acetyl groups.
101 C4-C5-C6 fragment with Me/COOCH3 groups Common fragment, confirms C4-O-methyl.
73 [(CH₃)₃Si]⁺- Indicates TMS derivatization (often base peak).
43 [CH₃CO]⁺ -Indicates acetylation (often base peak).

Analysis: The TMS derivative provides higher mass fragments (e.g., m/z 217, 204) that retain a larger portion of the original sugar ring, often making the interpretation of ring substitution more straightforward. However, the spectra can be complex. The acetylated derivative yields a simpler spectrum, often dominated by the m/z 43 ion, but the key ring-cleavage ions (e.g., m/z 171) are highly diagnostic for identifying the positions of the acetyl groups.

Experimental Protocols

To ensure reproducibility, the following detailed protocols for derivatization and analysis are provided. These protocols are foundational for generating the data discussed above.

Protocol: Per-O-acetylation for GC-MS Analysis

This protocol describes the conversion of hydroxyl groups to acetate esters using acetic anhydride.

G

Sources

Analytical Benchmark Guide: Methyl 4-O-methyl-D-glucuronate in Arabidopsis Cell Walls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-O-methyl-D-glucuronate is the specific analytical derivative used to quantify 4-O-methyl-D-glucuronic acid (4-O-MeGlcA) , the dominant non-cellulosic acidic sugar decorating the xylan backbone in Arabidopsis thaliana secondary cell walls.

In native plant tissue, this molecule exists as a side chain on glucuronoxylan (GX).[1][2] However, standard hydrolytic methods (like TFA hydrolysis) degrade uronic acids, leading to severe underestimation. Therefore, Acidic Methanolysis is the mandatory industry standard for quantification, converting the native acid into the stable methyl ester/methyl glycoside form (this compound).

This guide provides reference values, compares extraction methodologies, and details the specific protocol required to validate xylan substitution patterns in wild-type and mutant lines (e.g., gux, gxmt1).

Part 1: The Analytical Context & Comparative Methodology

To accurately measure this molecule, researchers must choose the correct depolymerization method. The table below compares the performance of the three primary workflows.

Comparative Assessment: Quantification Methods
FeatureAcidic Methanolysis (Recommended) TFA Hydrolysis (Standard) Enzymatic Fingerprinting (PACE)
Target Analyte This compound Free 4-O-MeGlcA (Unstable)Oligosaccharides (e.g., MeGlcA-Xyl₄)
Mechanism Cleavage + Methylation (Protects Carboxyl group)Acid Hydrolysis (Cleaves glycosidic bonds)Specific Enzymatic Cleavage (Xylanase)
Recovery Rate High (>95%) Low (<60%) Semi-Quantitative (Relative)
Key Limitation Requires anhydrous conditions; more complex GC prep.Destroys uronic acids via decarboxylation.[3]Does not yield absolute molar values.[3]
Best For Absolute Quantification of uronic acids.Neutral sugars (Xylose, Glucose) only.[3]Structural profiling & spacing analysis.[3]

Critical Insight: Do not use Trifluoroacetic Acid (TFA) hydrolysis for this molecule.[3] The glycosidic bond between 4-O-MeGlcA and Xylose is acid-resistant, yet the free uronic acid degrades rapidly once released. Methanolysis protects the moiety as a methyl ester immediately upon cleavage.[3]

Part 2: Reference Values & Biological Standards

In Arabidopsis stem secondary cell walls, Glucuronoxylan (GX) is the major hemicellulose. The following values represent the accepted biological ranges for 8-week-old Arabidopsis inflorescence stems.

Table 1: Reference Molar Composition (Mol % of Cell Wall)
Genotype4-O-MeGlcA (as this compound)GlcA (Unmethylated)Xylose Phenotype Description
Wild Type (Col-0) 3.0 – 4.5% 1.0 – 1.5% 25 – 30%Normal secondary wall strength.
gxmt1-1 < 1.0% ~ 4.0% 25 – 30%Hypomethylated Xylan. Lacks GXMT1 methyltransferase activity.[3]
gux1 gux2 Not Detected Not Detected ~25%Unsubstituted Xylan. Lacks side-chain attachment.[3]
irx10 Variable Variable ReducedShort Xylan Chain. Backbone synthesis defect.[3]

Note: In Wild Type, the ratio of 4-O-MeGlcA to GlcA is typically 3:1 . Total substitution frequency is approx. 1 uronic acid per 8 xylosyl residues.[3]

Part 3: Biological Mechanism & Signaling Pathway[3]

The presence of this compound in your GC-MS chromatogram is the end result of a specific Golgi-localized biosynthetic pathway.

  • GUX1/2: Attach the GlcA to the xylan backbone.

  • GXMT1: Methylates the GlcA at the O-4 position.[3][4]

GUX_Pathway UDP_GlcA UDP-GlcA (Donor) GlcA_Xylan Glucuronoxylan (GlcA-Xyl) UDP_GlcA->GlcA_Xylan Decoration Xylan_Backbone Nascent Xylan Backbone Xylan_Backbone->GlcA_Xylan Decoration MeGlcA_Xylan 4-O-Me-Glucuronoxylan (Native Polymer) GlcA_Xylan->MeGlcA_Xylan Methylation Analyte Methyl 4-O-methyl- D-glucuronate (GC-MS Target) MeGlcA_Xylan->Analyte Derivatization GUX GUX1 / GUX2 (Transferase) GUX->GlcA_Xylan GXMT GXMT1 (Methyltransferase) GXMT->MeGlcA_Xylan Methanolysis Acidic Methanolysis (3M HCl/MeOH) Methanolysis->Analyte

Caption: Biosynthesis of 4-O-MeGlcA side chains and their conversion to the analytical standard via methanolysis.

Part 4: Validated Protocol (Acidic Methanolysis)

This protocol ensures the conversion of native 4-O-MeGlcA into This compound for GC-MS analysis.

Reagents:
  • Methanolysis Reagent: 3 M HCl in anhydrous methanol (Freshly prepared).

  • Internal Standard: myo-Inositol (20 µg).[3]

  • Silylation Reagent: HMDS (Hexamethyldisilazane) + TMCS (Trimethylchlorosilane) + Pyridine (Reagent grade).[3]

Step-by-Step Workflow:
  • Preparation: Obtain Alcohol Insoluble Residue (AIR) from Arabidopsis stems.[3]

    • Critical: Sample must be completely dry .[3] Moisture destroys the methanolysis reagent.[3]

  • Methanolysis:

    • Add 500 µL 3 M HCl in Methanol to 1 mg dry AIR.[3]

    • Incubate at 80°C for 16 hours (or 100°C for 3 hours).

    • Result: Cleavage of glycosidic bonds; formation of methyl glycosides and methyl esters.[3]

  • Neutralization & Drying:

    • Cool samples.[3] Add 10-20 µL Pyridine to neutralize.[3]

    • Dry under Nitrogen stream at 40°C.[3]

    • Checkpoint: Sample must be a dry, white/crystalline residue.[3]

  • Derivatization (Silylation):

    • Add 200 µL Silylation Reagent (HMDS:TMCS:Pyridine, 3:1:9).[3]

    • Incubate at 80°C for 20 minutes.

  • GC-MS Analysis:

    • Inject 1 µL (Splitless).

    • Identification: Look for the characteristic mass spectrum of this compound (distinct from standard GlcA).

Experimental Workflow Diagram

Methanolysis_Workflow Start Dry Cell Wall Material (AIR) Reagent Add 3M HCl in MeOH + Internal Standard Start->Reagent Heat Incubate 80°C, 16h (Depolymerization) Reagent->Heat Dry Evaporate under N2 (Anhydrous) Heat->Dry Deriv Silylation (TMS) (Makes Volatile) Dry->Deriv GCMS GC-MS Injection Deriv->GCMS

Caption: Critical path for converting cell wall xylan into quantifiable methyl derivatives.

Part 5: Troubleshooting & Validation

To ensure your data is trustworthy (E-E-A-T), apply these self-validation checks:

  • The "Glucose" Control: If your Glucose recovery is <80% compared to a standard, your methanolysis was incomplete or the sample was wet.[3]

  • The "GlcA" Ratio: In Wild Type Arabidopsis, the peak area of This compound should be roughly 3x larger than the unmethylated Methyl glucuronate peak. If they are equal, your plant may be stressed or a gxmt mutant.[3]

  • Peak Identification: The 4-O-methyl derivative elutes earlier than the unmethylated glucuronate on non-polar columns (e.g., DB-5, HP-5) due to the lack of one hydroxyl group (replaced by methoxy).

References
  • Mortimer, J. C., et al. (2010). "Absence of branches from xylan in Arabidopsis gux mutants reveals potential for simplification of lignocellulosic biomass."[3] Proceedings of the National Academy of Sciences, 107(40), 17409-17414.[5]

  • Urbanowicz, B. R., et al. (2012). "4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein."[6][7] Proceedings of the National Academy of Sciences, 109(35), 14253-14258.[7] [7]

  • Pettolino, F. A., et al. (2012). "Comprehensive determination of various forms of pectin and hemicellulose in plant cell walls."[3] Nature Protocols, 7, 1590–1607.

  • Chong, S. L., et al. (2014). "Structure and biosynthesis of the xylan-cellulose complex in plant cell walls." Trends in Plant Science, 19(9).[3]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Methyl 4-O-Methyl-D-glucuronate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Safety as Data Integrity

As researchers, we often categorize safety as a compliance hurdle. However, when handling carbohydrate derivatives like Methyl 4-O-Methyl-D-glucuronate (CAS: 4120-73-4) , safety protocols serve a dual purpose: protecting the operator and preserving the chemical's integrity.

While this compound is often classified as a standard irritant (H315, H319, H335), its physical properties—specifically hygroscopicity and static charge accumulation—pose unique operational challenges. A contaminated sample yields compromised data. Therefore, the PPE and handling protocols detailed below are designed to create a closed-loop safety system that prevents operator exposure while simultaneously maintaining anhydrous conditions for the reagent.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the specific behaviors of this molecule in a laboratory setting.

Hazard CategorySpecific RiskMechanism of Action
Inhalation High (Dust) As a fine organic powder, it easily aerosolizes. Inhalation can trigger mucous membrane irritation and potential sensitization over repeated exposures.
Dermal Moderate Methyl esters can traverse the dermal barrier. While not acutely toxic, it acts as a contact irritant.
Physical Static/Hygroscopic Sugar derivatives often carry high static charges, causing "fly-away" powder that sticks to gloves and sleeves, increasing inadvertent spread.
Reactivity Hydrolysis Susceptible to hydrolysis in humid environments, converting back to the parent acid and methanol (a toxic solvent).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on your specific manipulation.

Core PPE Specifications
Body AreaRecommended GearTechnical Justification
Respiratory N95 / P100 Respirator (or Fume Hood)Why: Sugar ester dust is sticky and irritating. A standard surgical mask offers zero protection against fine particulate inhalation. Standard: NIOSH-approved N95 minimum.
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Why: Latex contains proteins that can cross-react with biological assays. Nitrile provides excellent resistance to the organic solvents (MeOH, DMF) used to dissolve this compound. Protocol: Double-glove if handling >1g to allow outer glove removal upon contamination.
Ocular Chemical Splash Goggles Why: Safety glasses have gaps. If static-charged powder flies, it can bypass side shields. Goggles provide a seal against dust entry.
Body Cotton/Poly Lab Coat (High neck)Why: Synthetic-heavy coats generate static electricity, exacerbating the "fly-away" powder issue. Cotton blends reduce static buildup.
Visual Logic: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling this compound State_Check Check Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Solution / Liquid Form State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Check Solvent Type Solution->Solvent_Check Hood_Yes Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses (Work strictly inside hood) Hood_Check->Hood_Yes Yes Hood_No Enhanced PPE Required: N95 Respirator + Goggles + Anti-static Gun Hood_Check->Hood_No No Volatile Volatile (e.g., Methanol) Solvent_Check->Volatile NonVolatile Non-Volatile (e.g., Water) Solvent_Check->NonVolatile Action_Volatile Fume Hood Mandatory Double Nitrile Gloves Volatile->Action_Volatile Action_NonVolatile Standard Bench PPE Splash Goggles Recommended NonVolatile->Action_NonVolatile

Figure 1: Operational decision tree for selecting appropriate PPE based on physical state and engineering controls.

Operational Protocol: Handling & Weighing

This protocol minimizes static discharge and moisture uptake.

Prerequisites:

  • Calibrated Analytical Balance.

  • Anti-static gun (Zerostat) or ionizer fan.

  • Desiccator access.

Step-by-Step Methodology:

  • Equilibration: Remove the reagent container from the refrigerator (4°C) and place it in a desiccator. Allow it to reach room temperature before opening.

    • Scientific Logic:[1][2] Opening a cold bottle in humid lab air causes immediate condensation inside the bottle, hydrolyzing the ester over time.

  • Static Neutralization:

    • Wear Nitrile gloves.[3]

    • Pass the anti-static gun over the weighing boat and the spatula.

    • Why: This prevents the powder from repelling off the spatula and landing on your gloves/bench.

  • Transfer:

    • Open the vial inside the fume hood.

    • Transfer the required amount gently.[4] Avoid "dumping" which creates dust clouds.

    • Immediately recap the vial and seal with Parafilm.

  • Solubilization:

    • Add solvent (typically Methanol or Water) to the solid, not the reverse, to prevent splashing dry powder.

Emergency Response: Spills & Exposure

Carbohydrate derivatives become extremely slippery when hydrated. A spill is a slip hazard first, a chemical hazard second.

Spill Cleanup Workflow

Spill_Response Assess 1. Assess Spill (Dry Powder vs. Liquid) Secure 2. Secure Area (Alert Lab Mates) Assess->Secure Dry_Spill Dry Powder Spill Secure->Dry_Spill Wet_Spill Liquid/Solution Spill Secure->Wet_Spill Clean_Dry Use HEPA Vacuum or Wet Paper Towel (Do NOT Sweep) Dry_Spill->Clean_Dry Clean_Wet Absorb with Vermiculite or Absorbent Pads Wet_Spill->Clean_Wet Decon Wipe Surface with 70% Ethanol Clean_Dry->Decon Clean_Wet->Decon Dispose Dispose in Solid Chemical Waste Decon->Dispose

Figure 2: Step-by-step workflow for safely managing spills to prevent aerosolization and contamination.

Immediate First Aid:

  • Eye Contact: Flush with water for 15 minutes.[2][5][6] The sugar moiety can cause the solid to stick to the cornea; do not rub eyes.

  • Skin Contact: Wash with soap and water.[1][7] Alcohol-based sanitizers are not recommended as they may increase skin permeability to the ester.

Disposal Strategy

Do not dispose of this compound in the trash or down the drain.

  • Solid Waste: Place contaminated weighing boats, gloves, and paper towels into the Solid Chemical Waste bin.

  • Liquid Waste:

    • If dissolved in organic solvent (MeOH, DMF): Organic Solvent Waste .

    • If dissolved in water: Aqueous Chemical Waste .

    • Note: Even if water-soluble, it has a high Biological Oxygen Demand (BOD) and should not enter municipal sewage systems.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 151010, 4-O-Methylglucuronic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.